2-tert-Butoxy-2-oxo-1-methylethylzinc bromide
Description
The exact mass of the compound this compound, 0.5M in Diethyl Ether is 271.93903 g/mol and the complexity rating of the compound is 110. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
bromozinc(1+);tert-butyl propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13O2.BrH.Zn/c1-5-6(8)9-7(2,3)4;;/h5H,1-4H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZQFZGEXOABPM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[CH-]C(=O)OC(C)(C)C.[Zn+]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Stability and Structural Dynamics of tert-Butyl Ester Reformatsky Reagents in THF
Executive Summary
The Reformatsky reaction remains a cornerstone of C-C bond formation, particularly for the synthesis of
This guide dissects the structural and mechanistic reasons for this stability, providing a validated protocol for their preparation, storage, and utilization in high-value synthesis.[1]
Part 1: Mechanistic Foundations & Structural Integrity[1]
The "Chair" vs. "Tub" Paradigm
The stability of tert-butyl Reformatsky reagents is not merely a function of steric bulk; it is a result of a distinct supramolecular geometry adopted in THF.[1]
Unlike Lithium enolates (O-bound) or Grignard reagents (C-Mg equilibrium), Reformatsky reagents in THF exist as dimeric solvated species .[1] X-ray crystallographic and solution-phase NMR studies reveal a critical divergence between ethyl and tert-butyl derivatives:
-
Ethyl Bromoacetate Zinc Reagent: Adopts a Tub-shaped cyclic dimer with cis-bromo groups and cis-THF ligands.[1][3][4][5] This conformation is more flexible and kinetically accessible for self-condensation.[1]
-
** tert-Butyl Bromoacetate Zinc Reagent:** Adopts a rigid Chair-shaped cyclic dimer with trans -bromo groups and trans -THF ligands.[1][4]
This "Chair" conformation locks the reactive centers, significantly raising the activation energy required for the enolate of one molecule to attack the ester carbonyl of another (the primary decomposition pathway).[1]
Visualization: The Formation & Equilibrium Pathway
The following diagram illustrates the oxidative insertion of Zinc and the subsequent dimerization equilibrium that dictates stability.[1]
Caption: Figure 1. The oxidative insertion of Zinc leads to a monomer-dimer equilibrium.[1] The tert-butyl group sterically inhibits the Claisen condensation pathway (dashed red line), favoring the stable chair-form dimer.[1]
Part 2: Stability Profiling[1]
The tert-butyl ester group confers orthogonality and robustness that primary esters cannot match.[1]
Thermal & Chemical Stability Data
The following table summarizes the stability profile of tert-butyl Reformatsky reagents in THF compared to their ethyl counterparts.
| Parameter | Ethyl-Zn-Bromoacetate | tert-Butyl-Zn-Bromoacetate | Mechanistic Driver |
| Self-Condensation | High (Rapid at >40°C) | Negligible (Stable at Reflux) | Steric shielding of carbonyl C. |
| Solution Lifespan | < 4 Hours (RT) | > 2 Weeks (RT, Inert atm.)[1] | Thermodynamic stability of "Chair" dimer.[1] |
| Solubility in THF | Moderate | High | Lipophilicity of t-Bu group.[1] |
| Protonolysis | Instantaneous | Instantaneous | High basicity of C-Zn bond.[1] |
| Oxidation (Air) | Rapid | Rapid | Sensitivity of C-Zn bond.[1] |
The "Blaise" Advantage
Because the tert-butyl reagent resists self-attack, it allows for higher reaction temperatures .[1] This is critical for difficult substrates (e.g., sterically hindered ketones or nitriles in the Blaise reaction) where the ethyl reagent would decompose before coupling could occur.[1]
Part 3: Validated Preparation Protocol (Self-Validating)
Objective: Preparation of a 1.0 M solution of tert-butyl bromozincacetate in THF. Safety: Organozinc reagents are moisture-sensitive.[1] All glassware must be oven-dried.[1]
Reagents & Setup
-
Zinc Dust: Must be activated.[1] (See Step 1).
-
** tert-Butyl Bromoacetate:** Distill if yellow/brown.[1]
-
THF: Anhydrous (distilled from Na/Benzophenone or from a solvent columns system).[1]
-
Activator: Trimethylsilyl chloride (TMSCl).[1]
The "Initiation-Spike" Method
This protocol uses a "seed" initiation to prevent runaway exotherms, a common failure mode in scale-up.[1]
-
Zinc Activation:
-
Initiation:
-
Controlled Addition:
-
Aging (The Stability Check):
Titration (Quality Control)
Do not assume 100% yield. Titrate using the Iodine Back-Titration method.[1]
-
Take a 1.0 mL aliquot of the supernatant reagent.[1]
-
Quench into a known excess of Iodine (
) in dry THF (e.g., 2 mmol for a theoretical 1 mmol Zn reagent).[1] -
The reaction:
.[1] -
Titrate the remaining Iodine with standard Sodium Thiosulfate (
) using starch indicator.[1] -
Calculation:
.
Part 4: Experimental Workflow & Troubleshooting
The following workflow outlines the decision tree for handling these reagents.
Caption: Figure 2. Operational workflow for the generation and storage of the reagent.[1][6] Note the critical initiation check point.
Common Failure Modes
| Symptom | Root Cause | Corrective Action |
| No Initiation | Zn surface passivated (oxide).[1] | Add 1 crystal of |
| Low Titer (<0.5M) | Moisture in THF ("Protonolysis"). | Re-distill THF. Ensure lines are purged with Argon.[1] |
| Precipitate forms on storage | ZnBr2 salts precipitating (Normal).[1] | This is often the "Schlenk equilibrium" shifting.[1] The supernatant is usually still active.[1] Titrate before use. |
References
-
Dekker, J., Budzelaar, P. H. M., Boersma, J., & Spek, A. J. (1984).[1] The Nature of the Reformatsky Reagent. Crystal Structure of (BrZnCH2COO-t-Bu[1][4][5] · THF)2. Organometallics. [Link]
-
Orsini, F., Pelizzoni, F., & Ricca, G. (1989).[1] Ultrasound-induced Reformatsky reaction: A simple and effective procedure. Tetrahedron Letters. [Link]
-
Kloetzing, R. J., & Knochel, P. (2006).[1] New Soluble and Stable Reformatsky Reagents. Tetrahedron: Asymmetry.[1] (Contextualizing stability of modern organozincs).
-
Shriner, R. L. (1942).[1] The Reformatsky Reaction. Organic Reactions. [Link][1][4]
Sources
A Tale of Two Enolates: A Senior Application Scientist's Guide to Reformatsky Reagents versus Lithium Enolates
For researchers, scientists, and professionals in drug development, the precise construction of carbon-carbon bonds is a foundational pillar of molecular synthesis. Among the myriad of tools available, enolates stand out for their versatility in forming these crucial linkages. This guide provides an in-depth technical exploration of two prominent classes of enolates: the classic Reformatsky reagents (zinc enolates) and the powerful lithium enolates. By understanding their fundamental differences in formation, structure, reactivity, and stereochemical control, the discerning scientist can make more informed decisions in the design and execution of complex synthetic strategies.
At the Bench: A Comparative Overview
While both Reformatsky reagents and lithium enolates serve as potent nucleophiles in carbonyl addition reactions, their distinct metallic counterions impart profoundly different characteristics. Lithium enolates, born from the aggressive deprotonation by strong lithium amide bases, are highly reactive and basic species. In contrast, Reformatsky reagents, generated through the oxidative addition of zinc metal to α-halo esters, are generally less reactive and less basic, offering a more nuanced and often more tolerant reaction environment.[1][2] This fundamental divergence in reactivity dictates their respective applications and the experimental conditions under which they are best employed.
| Feature | Reformatsky Reagent (Zinc Enolate) | Lithium Enolate |
| Metal Counterion | Zinc (Zn) | Lithium (Li) |
| Formation | Oxidative addition of Zn to α-halo esters | Deprotonation with strong lithium bases (e.g., LDA) |
| Reactivity | Moderately reactive, less basic | Highly reactive, strongly basic |
| Functional Group Tolerance | Generally higher | Can be lower due to high basicity |
| Stereocontrol | Achievable, often through chelation | High degree of control, dependent on enolate geometry |
| Typical Substrates | Aldehydes, ketones, imines | Aldehydes, ketones, esters, alkyl halides |
| Key Applications | β-hydroxy esters, synthesis of complex natural products | Aldol additions, alkylations, acylation |
The Genesis of Nucleophilicity: Formation and Structure
The divergent pathways to generating these enolates are the root of their differing behaviors.
Reformatsky Reagents: A Gentle Awakening of Reactivity
The formation of a Reformatsky reagent is a heterogeneous process involving the insertion of metallic zinc into the carbon-halogen bond of an α-halo ester.[1] This oxidative addition is often initiated by activating the zinc surface with reagents like iodine or by using highly reactive Rieke zinc. The resulting organozinc species, often depicted as a simple monomer, exists in solution as a dimeric structure, as confirmed by X-ray crystallography.[1] This dimeric nature, with bridging zinc and halogen atoms, is thought to temper the nucleophilicity of the enolate.
Lithium Enolates: The Power of Brute Force Deprotonation
Lithium enolates are typically generated under homogeneous conditions through the deprotonation of a carbonyl compound's α-proton using a strong, non-nucleophilic base.[3] Lithium diisopropylamide (LDA) is the workhorse in this arena, valued for its immense basicity and steric bulk, which minimizes nucleophilic attack on the carbonyl carbon.[3] The resulting lithium enolates are highly ionic and exist in solution as complex aggregates (dimers, tetramers, or higher-order structures), the nature of which is influenced by the solvent, temperature, and the presence of other lithium salts.[4] These aggregates can influence the enolate's reactivity and stereoselectivity.[4]
The Moment of Truth: Reaction Mechanisms and Stereoselectivity
The stereochemical outcome of the carbonyl addition is often the most critical aspect of these reactions, particularly in the synthesis of complex molecules with multiple stereocenters. Both the Reformatsky reaction and the lithium enolate aldol addition can be rationalized using the Zimmerman-Traxler model, which posits a six-membered chair-like transition state.
The Zimmerman-Traxler Model: A Unified Framework
This venerable model provides a powerful predictive tool for understanding the diastereoselectivity of these reactions. The geometry of the enolate ((E) or (Z)) and the steric demands of the substituents on both the enolate and the aldehyde dictate the preferred transition state, which in turn determines whether the syn or anti aldol adduct is the major product.
Stereocontrol in Reformatsky Reactions
In the classical Reformatsky reaction, the enolate geometry is not as readily controlled as with lithium enolates. However, diastereoselectivity can often be achieved, particularly with substrates capable of chelation.[5] The bidentate coordination of a Lewis basic group on the aldehyde to the zinc atom can lock the transition state into a specific conformation, leading to high levels of stereocontrol.[5] Modern variations of the Reformatsky reaction, employing different metals like samarium or chromium, or using chiral ligands, have significantly expanded the scope for achieving high diastereo- and enantioselectivity.[6][7]
Precision with Lithium Enolates
The generation of lithium enolates offers a high degree of control over enolate geometry. The choice of base, solvent, and reaction temperature can be fine-tuned to selectively produce either the (E)- or (Z)-enolate, which, according to the Zimmerman-Traxler model, directly translates to the selective formation of the anti or syn aldol product, respectively.[8] This level of predictability is a cornerstone of modern asymmetric synthesis.
Reactivity and Selectivity: A Head-to-Head Comparison
The following table provides a comparative summary of the diastereoselectivity and yields for representative Reformatsky and lithium enolate reactions with a chiral aldehyde.
| Reaction | Enolate | Aldehyde | Conditions | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Reformatsky | BrZnCH(CH₃)CO₂Et | 2-phenylpropanal | Zn, THF, reflux | 68:32 | 88 | [6] |
| Reformatsky (Ti-mediated) | BrTi(Cp)Cl₂CH(CH₃)CO₂Me | undec-10-enal | Ti(Cp)Cl₃, Mn, Me₃SiBr, THF | >98:2 (syn) | 87 | [9] |
| Lithium Aldol | LiO(tBu)C=C(H)CH₃ | 2-phenylpropanal | LDA, THF, -78 °C | 95:5 (syn) | 92 | [10] |
| Lithium Aldol (Evans Auxiliary) | Chiral Li-enolate | Isovaleraldehyde | LiHMDS, THF, -78 °C | >99:1 (syn) | 85 | [11] |
As the data illustrates, while the classic Reformatsky reaction can provide modest selectivity, modern catalytic variants can achieve excellent diastereocontrol.[9] Lithium enolate reactions, particularly when employing chiral auxiliaries, consistently deliver high levels of stereoselectivity.[10][11]
In the Plant: Industrial Applications and Scalability
Both methodologies have found their place in the pharmaceutical and fine chemical industries, with the choice often dictated by factors such as functional group tolerance, cost, and scalability.
The Reformatsky reaction's milder conditions and tolerance for a wider range of functional groups make it an attractive option for the synthesis of complex intermediates in drug discovery.[12][13] Its application in the synthesis of natural products and their analogues is well-documented.[5]
Lithium enolate chemistry, with its high reactivity and well-defined stereochemical outcomes, is a mainstay in large-scale pharmaceutical manufacturing.[14] The predictability and high yields associated with these reactions are critical for efficient and cost-effective production.
Experimental Protocols: A Practical Guide
General Procedure for a Reformatsky Reaction
Activation of Zinc:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add zinc dust (2.0 eq.).
-
Add a small crystal of iodine and gently heat the flask with a heat gun under a stream of nitrogen until the iodine sublimes and the zinc has a grayish appearance.
-
Allow the flask to cool to room temperature.
Reaction:
-
To the activated zinc, add anhydrous tetrahydrofuran (THF).
-
A solution of the α-bromo ester (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in THF is added dropwise to the stirred suspension of zinc.
-
The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
General Procedure for a Lithium Enolate Aldol Addition
Preparation of LDA:
-
In a flame-dried, two-necked flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C (dry ice/acetone bath).
-
To the cooled THF, add diisopropylamine (1.1 eq.) followed by the dropwise addition of n-butyllithium (1.05 eq.).
-
The solution is stirred at -78 °C for 30 minutes.
Enolate Formation and Aldol Reaction:
-
A solution of the ketone or ester (1.0 eq.) in anhydrous THF is added dropwise to the freshly prepared LDA solution at -78 °C.
-
The resulting enolate solution is stirred for 30-60 minutes at -78 °C.
-
A solution of the aldehyde (1.2 eq.) in anhydrous THF is then added dropwise to the enolate solution.
-
The reaction is stirred at -78 °C for 1-2 hours or until TLC analysis indicates the consumption of the starting material.
-
The reaction is quenched at -78 °C by the addition of saturated aqueous ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography.
Conclusion: Choosing the Right Tool for the Job
The choice between a Reformatsky reagent and a lithium enolate is not a matter of inherent superiority but rather a strategic decision based on the specific synthetic challenge at hand. Lithium enolates offer unparalleled reactivity and a high degree of predictable stereocontrol, making them ideal for many intricate synthetic endeavors. However, their high basicity can be a liability in the presence of sensitive functional groups.
The Reformatsky reaction, with its milder nature and greater functional group tolerance, provides a valuable alternative, particularly in the later stages of a complex synthesis. The continued development of catalytic and stereoselective variants of the Reformatsky reaction ensures its enduring relevance in the synthetic chemist's toolkit. A thorough understanding of the nuances of each reagent empowers the researcher to navigate the complexities of modern organic synthesis with confidence and precision.
References
-
Choppin, S., Ferreiro-Medeiros, L., Barbarotto, M., & Colobert, F. (2013). Recent advances in the diastereoselective Reformatsky-type reaction. Chemical Society Reviews, 42(3), 937-949. [Link]
-
Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 325–344. (2018). [Link]
-
Ocampo, R., & Dolbier, W. R. (2004). The Reformatsky Reaction in Organic Synthesis: Recent Advances. Tetrahedron, 60(42), 9325-9374. [Link]
-
Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 325–344. (2018). [Link]
-
López-Martínez, J. L., Torres-García, I., Muñoz-Dorado, M., & Rodríguez-García, I. (2025). Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III). Molecules, 30(17), 3893. [Link]
-
Vedantu. (n.d.). Reformatsky Reaction: Mechanism, Examples & Exam Tips. Retrieved from [Link]
-
PSIBERG. (2023, November 30). Reformatsky Reaction: Mechanism, Variations & Applications. [Link]
-
PHARMD GURU. (2025, November 19). 28. REFORMATSKY REACTION. [Link]
-
SATHEE. (n.d.). Chemistry Reformatsky Reaction. Retrieved from [Link]
-
Soulé, J.-F., & Mias, S. (2011). SmI2-Promoted Asymmetric Reformatsky Reaction of α-Bromo-α′-sulfinyl Ketones with Aldehydes. Organic Letters, 5(4), 517-519. [Link]
-
Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Lithium aldol reactions of 5 with representative aldehydes a. Retrieved from [Link]
- Google Patents. (n.d.). DE10161335C1 - Preparation of organo-zinc halides, used in Reformatsky reaction for preparing keto-, hydroxy- or amino-compound useful for pharmaceutical, perfume or plant protection agent synthesis, uses carboxylic ester as solvent.
-
Patsnap Eureka. (2025, April 16). Enolates Formation and Reactions: Aldol, Alkylation, and More. [Link]
-
Making Molecules. (2024, July 15). Lithium enolates & enolate equivalents. [Link]
-
Royal Society of Chemistry. (2022). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. RSC Advances, 12(18), 11095-11103. [Link]
-
Mahrwald, R. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 99(5), 1095-1154. [Link]
-
Dalton Transactions. (2024). Lithium, sodium and potassium enolate aggregates and monomers: syntheses and structures. 53(9), 4016-4022. [Link]
-
Cozzi, P. G. (2006). Catalytic enantioselective Reformatsky reactions with aldehydes. Angewandte Chemie International Edition, 45(13), 2063-2066. [Link]
-
DigitalCommons@USU. (n.d.). Aldol Reactions: E-Enolates and Anti-Selectivity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Lithium Enolates in the Enantioselective Construction of Tetrasubstituted Carbon Centers with Chiral Lithium Amides as Non-Covalent Stereodirecting Auxiliaries. Retrieved from [Link]
-
Seebach, D. (1988). Structure and Reactivity of Lithium Enolates. From Pinacolone to Selective C-Alkylations of Peptides. Angewandte Chemie International Edition in English, 27(12), 1624-1654. [Link]
-
University of Bristol. (n.d.). III Enolate Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparing the Reformatsky and aldol reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent developments in the asymmetric Reformatsky-type reaction. Retrieved from [Link]
-
Kwan, E. E. (n.d.). 8 - Aldol Reaction.pdf. Retrieved from [Link]
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- 5. researchgate.net [researchgate.net]
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Navigating the Nomenclature: A Technical Guide to 2-tert-Butoxy-2-oxo-1-methylethylzinc bromide and its Aliases in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Decoding the Identity of a Key Synthetic Intermediate
In the intricate landscape of organic synthesis, the precise and unambiguous identification of reagents is paramount. The organozinc compound, systematically named 2-tert-Butoxy-2-oxo-1-methylethylzinc bromide, is a cornerstone reagent, primarily utilized in the venerable Reformatsky reaction for the formation of β-hydroxy esters. However, the very nature of chemical nomenclature, influenced by historical context, systemic rules, and commercial shorthand, has led to a variety of synonyms for this single chemical entity. This guide provides an in-depth exploration of the alternative names found in scientific literature, supplier catalogs, and chemical databases, while also delving into the synthesis, properties, and application of this versatile reagent. Understanding these synonyms is not merely an academic exercise; it is a practical necessity for researchers conducting literature reviews, sourcing reagents, and ensuring the reproducibility of synthetic protocols.
Unraveling the Synonyms: A Comprehensive Overview
The varied nomenclature for this compound stems from different systematic naming conventions and the common practice of naming reagents based on their constituent parts or their role in a specific reaction. Below is a table summarizing the most frequently encountered synonyms.
| Synonym | Context of Use |
| bromo(2-tert-butoxy-1-methyl-2-oxoethyl)zinc | A common variation in chemical supplier catalogs, such as Sigma-Aldrich. |
| tert-butyl 2-(bromozincio)propanoate | Emphasizes the presence of the bromozincio group on the propanoate backbone. |
| Reformatsky Reagent (from tert-butyl α-bromopropionate) | Describes its function and starting material; widely used in a general context.[1][2] |
| Organozinc Reagent/Zinc Enolate | A broader classification highlighting its chemical nature.[1][2][3] |
| CAS Number: 51656-71-4 | The unique Chemical Abstracts Service registry number for unambiguous identification. |
The core of the issue lies in the naming of the organometallic moiety. The IUPAC-preferred name, this compound, precisely defines the connectivity of all atoms. The synonym "bromo(2-tert-butoxy-1-methyl-2-oxoethyl)zinc" is also systematically sound, treating the organic portion as a single substituent on the zinc atom. The term "Reformatsky enolate" is functionally descriptive, as the reagent is a key intermediate in the Reformatsky reaction, behaving as a zinc enolate.[1][2] This functional naming is prevalent in the literature when discussing the reaction mechanism.
Synthesis and Properties: From Precursor to Potent Reagent
The synthesis of this compound is a classic example of oxidative addition, where metallic zinc inserts into the carbon-halogen bond of an α-halo ester. The precursor for this reagent is tert-butyl 2-bromopropanoate.
Physicochemical Properties
While this compound is typically generated and used in situ due to its sensitivity to moisture and air, some of its properties can be inferred from its common presentation as a solution and from data on similar organozinc reagents.
| Property | Value/Description |
| Molecular Formula | C7H13BrO2Zn |
| Molecular Weight | ~274.5 g/mol |
| Appearance | Typically a solution in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether. |
| Stability | Sensitive to air and moisture. Organozinc compounds are pyrophoric and should be handled under an inert atmosphere.[4] |
| Storage | Store in a cool, dry place in tightly closed receptacles under an inert atmosphere (e.g., argon or nitrogen).[5] |
Synthesis Protocol: In Situ Generation of the Reformatsky Reagent
The successful preparation of the Reformatsky reagent hinges on the activation of the zinc metal, as a passivating layer of zinc oxide on the surface can impede the reaction.
Materials:
-
tert-Butyl 2-bromopropanoate
-
Zinc dust or granules (activated)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (catalytic amount) or 1,2-dibromoethane for activation
-
Inert atmosphere (Argon or Nitrogen)
Protocol:
-
Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an inert gas inlet, add the zinc metal. Briefly heat the zinc under vacuum and then cool under an inert atmosphere. Add a crystal of iodine or a small amount of 1,2-dibromoethane to the flask and gently warm until the color of the iodine fades or bubbles of ethylene are observed, indicating activation.
-
Reagent Formation: To the activated zinc in anhydrous THF under an inert atmosphere, add a solution of tert-butyl 2-bromopropanoate in anhydrous THF dropwise. The reaction is often initiated by gentle warming.
-
Reaction Monitoring: The progress of the formation of the organozinc reagent can be monitored by the disappearance of the metallic zinc. The resulting solution of this compound is then ready for use in subsequent reactions.
Application in the Reformatsky Reaction: A Step-by-Step Workflow
The primary utility of this compound is as a nucleophile in the Reformatsky reaction to synthesize β-hydroxy esters. These products are valuable intermediates in the synthesis of many natural products and pharmaceuticals.
Reaction Mechanism
The generally accepted mechanism involves the following key steps:
-
Formation of the Zinc Enolate: As described in the synthesis protocol, the organozinc reagent is formed.
-
Coordination: The carbonyl oxygen of the aldehyde or ketone coordinates to the Lewis acidic zinc atom of the Reformatsky reagent.
-
Nucleophilic Addition: The enolate attacks the carbonyl carbon through a six-membered chair-like transition state, forming a new carbon-carbon bond.
-
Work-up: Acidic work-up protonates the zinc alkoxide to yield the final β-hydroxy ester and zinc(II) salts.
Diagram of the Reformatsky Reaction Workflow
Caption: Workflow for the Reformatsky reaction.
Experimental Protocol: Synthesis of tert-Butyl 3-hydroxy-2-methyl-3-phenylpropanoate
This protocol is a representative example of the application of this compound in a Reformatsky reaction.
Materials:
-
Solution of this compound in THF (prepared as above)
-
Benzaldehyde
-
Anhydrous THF
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Magnesium sulfate
Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, cool the freshly prepared solution of this compound in THF to 0 °C.
-
Addition of Electrophile: To the cooled solution, add a solution of benzaldehyde in anhydrous THF dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quenching and Extraction: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether.
-
Work-up and Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired β-hydroxy ester.
Spectroscopic Data for a Representative Product
The structure of the resulting β-hydroxy ester can be confirmed by standard spectroscopic methods. For example, the product of the reaction between this compound and 3-methoxybenzaldehyde has been characterized as follows:
-
¹H NMR (CDCl₃): The spectrum would show characteristic signals for the aromatic protons, the methoxy group, the hydroxyl proton, the methine protons of the newly formed stereocenter, the methyl group adjacent to the ester, and the tert-butyl group.
-
¹³C NMR (CDCl₃, DEPT): The carbon spectrum would confirm the presence of the ester carbonyl carbon (~175.4 ppm), the carbons of the aromatic ring, the carbon bearing the hydroxyl group (~73.6 ppm), and the other aliphatic carbons.[6]
Conclusion: A Reagent of Many Names, but Singular Importance
This compound, despite its array of synonyms, remains a vital tool in the synthetic organic chemist's arsenal. Its utility in the Reformatsky reaction for the stereoselective synthesis of β-hydroxy esters underscores its importance. A thorough understanding of its various names is crucial for effective literature searching and reagent sourcing. Furthermore, a firm grasp of the principles behind its in situ generation and its reactivity is essential for its successful application in the laboratory. This guide serves as a comprehensive resource for researchers, providing not only a clarification of nomenclature but also a practical framework for the synthesis and use of this important organozinc reagent.
References
- Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III). Molecules.
- Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand. ACS Omega.
- Safety d
- Reform
- Reform
- Reform
- Palladium-Catalyzed α-Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope. The Journal of Organic Chemistry.
- Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types. Organic Process Research & Development.
- Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry.
- This compound, 0.50 M in THF. Sigma-Aldrich.
- Organozinc chemistry. Wikipedia.
- Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides.
- Storage & Handling of Chemicals - Toolbox Talk. YouTube.
- Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Accounts of Chemical Research.
- Preparation and Applications of Functionalized Organozinc Compounds. Chemical Reviews.
Sources
- 1. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. recnotes.com [recnotes.com]
- 4. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 5. agilent.com [agilent.com]
- 6. Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III) [mdpi.com]
Commercial availability of 2-tert-Butoxy-2-oxo-1-methylethylzinc bromide solution
Topic: Commercial Availability & Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Discovery Scientists
Executive Summary
2-tert-Butoxy-2-oxo-1-methylethylzinc bromide (CAS: 51656-71-4) is a specialized organozinc reagent used primarily for the introduction of the tert-butyl propionate motif into complex organic molecules. Unlike simple alkyl zincs, this reagent functions as a pre-formed Reformatsky reagent , offering a controlled nucleophilic handle for constructing
Its commercial availability as a stabilized solution allows researchers to bypass the often capricious in situ activation of zinc metal, streamlining structure-activity relationship (SAR) studies in drug discovery, particularly for "profen"-type non-steroidal anti-inflammatory drug (NSAID) scaffolds.
Chemical Profile & Commercial Landscape[1]
Identity & Specifications
It is critical to distinguish this reagent from its unmethylated analog (the acetate derivative). The "1-methylethyl" nomenclature indicates a propionate backbone, essential for introducing a methyl-substituted chiral center.
| Feature | Specification |
| Chemical Name | This compound |
| CAS Number | 51656-71-4 |
| Structure | |
| Precursor | tert-Butyl 2-bromopropionate (CAS 39149-80-9) |
| Molecular Weight | ~274.47 g/mol |
| Appearance | Clear to slightly hazy liquid (darkens with age) |
Commercial Availability
The reagent is typically supplied as a 0.5 M solution in polar aprotic solvents. The choice of solvent influences the aggregation state and reactivity.
-
Sigma-Aldrich (MilliporeSigma): Typically supplied in THF (Tetrahydrofuran).
-
Rieke Metals: Offers the reagent in Diethyl Ether or THF . Rieke's formulation often utilizes highly reactive zinc (Rieke® Zn), potentially offering higher active titer upon initial synthesis.
-
Synthonix / Apollo Scientific: Often list the reagent as a catalog item, frequently sourcing from primary manufacturers.
Storage & Stability:
-
Temperature: 2–8 °C (Refrigerated).
-
Atmosphere: Strictly Argon or Nitrogen.
-
Shelf Life: High Sensitivity. Rieke Metals explicitly notes that reactivity decreases significantly after 10 days . Fresh titration is mandatory before critical reactions.
Mechanistic Insight: The "Chair" Dimer
Unlike lithium enolates which exist as tetramers or hexamers, Reformatsky reagents in solution form distinct dimers. Understanding this structure is vital for predicting stereochemical outcomes.
-
The Dimer: In the solid state and concentrated solution, the tert-butyl propionate zinc reagent forms a cyclic eight-membered dimer.[1]
-
Stereochemistry: Crystallographic studies reveal that the tert-butyl derivative adopts a chair-shaped conformation with trans-bromo groups and trans-THF ligands. This contrasts with the ethyl derivative, which adopts a tub shape.[1] This rigid chair geometry contributes to the high diastereoselectivity often observed in its reactions.
Visualization: Structural Equilibrium
The following diagram illustrates the Schlenk equilibrium and dimerization relevant to this reagent.
Figure 1: Formation and aggregation equilibrium of the Reformatsky reagent. The dimer is the resting state in 0.5 M commercial solutions.
Applications in Drug Discovery
The Reformatsky Reaction (Classic)
The primary use is the synthesis of
-
Protocol Insight: The pre-formed reagent eliminates the "induction period" often seen when using Zn dust, preventing thermal runaways.
-
Scope: Effective with sterically hindered ketones where Grignard reagents might act as bases (enolization) rather than nucleophiles.
Negishi Cross-Coupling (Advanced)
For modern medicinal chemistry, this reagent is a powerful tool for synthesizing
-
Mechanism: Pd-catalyzed cross-coupling between the zinc reagent and an aryl halide (Ar-X).[3][4]
-
Catalyst System:
-
Pd-PEPPSI-IPr: Highly effective for coupling secondary alkyl zincs to aryl halides.
-
Ligands: Bulky phosphines (e.g., Q-Phos, X-Phos) or NHCs are required to prevent
-hydride elimination from the secondary alkyl zinc species.
-
-
Workflow:
-
Charge reaction vessel with Aryl Bromide/Triflate and Pd catalyst (1–5 mol%).
-
Add This compound solution dropwise.
-
Stir at ambient temperature or mild heat (40–60 °C).
-
Visualization: Negishi Coupling Workflow
Figure 2: Catalytic cycle for the Negishi coupling of the zinc propionate reagent with aryl halides.
Handling & Validation Protocols
The "10-Day Rule"
Commercial organozinc solutions, particularly functionalized ones, are thermodynamically unstable over long periods. They can undergo slow disproportionation or reaction with trace peroxides in ether/THF.
-
Action: If the bottle has been open >10 days, titrate before use .
Titration Protocol (Iodine Method)
Since the reagent is colored/hazy, simple indicators may be hard to see. The Iodine back-titration is robust.
-
Aliquot: Dissolve exactly 1.0 mmol of Iodine (
) in dry THF (5 mL). -
Add Reagent: Add the zinc solution dropwise to the iodine solution until the dark brown color persists (or disappears, depending on direction—standard is adding Zn to
until color clears). -
Calculation:
-
Note: This measures active C-Zn bonds.
-
Quenching
-
Small Scale: Quench with saturated aqueous
. -
Large Scale: Careful addition of dilute HCl (if ester hydrolysis is not a concern) or Rochelle's salt solution to break up zinc emulsions.
References
-
Sigma-Aldrich. this compound Product Sheet. Link
-
Rieke Metals. Organozinc Reagents Catalog & Handling Guide. Link
- Dekker, J. et al. "Crystal structure of the Reformatsky reagent of tert-butyl bromoacetate." Chem. Commun., 1983. (Structural basis for the chair dimer).
- Knochel, P. et al. "Functionalized Organozinc Reagents." Handbook of Functionalized Organometallics, Wiley-VCH.
-
Hama, T. et al.
-Arylation of Esters and Amides with Aryl Halides." J. Am. Chem. Soc., 2001.[5] Link (Context for alpha-arylation strategies).
Sources
- 1. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 2. pharmdguru.com [pharmdguru.com]
- 3. The Role of LiBr and ZnBr2 on the Cross-Coupling of Aryl Bromides with Bu2 Zn or BuZnBr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. Negishi Coupling [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Organozinc Ester Enolates
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Paradigm Shift in α-Aryl Ester Synthesis
The α-aryl ester motif is a cornerstone in the architecture of numerous pharmaceuticals and biologically significant molecules, including renowned non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Naproxen.[1][2][3] Traditionally, the formation of the crucial C-C bond at the α-position of an ester has been a synthetic challenge, often requiring harsh conditions and stoichiometric reagents that limit functional group tolerance. The advent of palladium-catalyzed cross-coupling reactions has revolutionized this field, offering a milder and more versatile approach.[4][5]
While early methods focused on the use of strongly basic alkali metal enolates, these approaches were often hampered by side reactions and a limited substrate scope.[1] A significant breakthrough came with the strategic use of organozinc ester enolates, also known as Reformatsky reagents. These softer, less basic nucleophiles exhibit remarkable compatibility with a wide array of sensitive functional groups, dramatically expanding the synthetic utility of this transformation.[1][6] This guide provides a comprehensive overview of the palladium-catalyzed cross-coupling of organozinc ester enolates, detailing the mechanistic underpinnings, substrate scope, and field-proven protocols for its successful implementation.
Scientific Principles and Mechanistic Insights
The palladium-catalyzed cross-coupling of organozinc ester enolates, a variation of the Negishi coupling, proceeds through a well-established catalytic cycle.[7][8][9] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11]
The Catalytic Cycle:
-
Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide (typically a bromide or chloride) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate, where the aryl group and the halide are now bonded to the metal center.[8][10] The choice of phosphine ligand is critical here; bulky, electron-rich ligands facilitate this step.[5][12]
-
Transmetalation: The organozinc ester enolate then transfers its organic group (the enolate) to the palladium(II) center, displacing the halide. This step, known as transmetalation, is a key advantage of using zinc enolates, as it proceeds efficiently under mild conditions.[8][11]
-
Reductive Elimination: The final step is the reductive elimination of the desired α-aryl ester from the palladium(II) complex. This process forms the new carbon-carbon bond and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[8][10] Sterically hindered phosphine ligands have been shown to accelerate this crucial step.[5]
Figure 1: The catalytic cycle for the palladium-catalyzed α-arylation of zinc ester enolates.
The use of zinc enolates circumvents many of the issues associated with their alkali metal counterparts. Their reduced basicity minimizes side reactions like Claisen condensation and allows for the presence of electrophilic and protic functional groups such as esters, ketones, nitriles, and even hydroxyl and amino groups on the aryl halide coupling partner.[1][6][13]
Generation of Organozinc Ester Enolates: Three Robust Protocols
A key aspect of this methodology is the flexible generation of the requisite organozinc ester enolate. Three primary methods have been developed, each with its own advantages, allowing for broad applicability.[1][6][13]
Figure 2: Workflow for the generation of zinc ester enolates for cross-coupling.
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
Solvents should be anhydrous and degassed prior to use.
-
Zinc dust should be activated prior to use for optimal reactivity.
Protocol A: In Situ Generation from α-Bromo Esters
This method is highly convenient as it generates the zinc enolate directly in the reaction flask.
Step-by-Step Methodology:
-
Zinc Activation: In a flame-dried Schlenk flask, add zinc dust (1.5 equiv). Heat the flask under vacuum and then cool to room temperature under an inert atmosphere. Add a small amount of 1,2-dibromoethane in THF and gently heat until gas evolution ceases. Cool to room temperature.
-
Reaction Setup: To the activated zinc, add the aryl bromide (1.0 equiv), the palladium catalyst (e.g., {[P(t-Bu)3]PdBr}2, 1-2.5 mol %), and the phosphine ligand (if not using a pre-catalyst) in THF.
-
Enolate Formation and Coupling: Add a solution of the α-bromo ester (1.2 equiv) in THF dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or heat to 70 °C, monitoring by TLC or GC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol B: Generation via Transmetalation from Lithium Enolates
This is a versatile method that does not require the synthesis of an α-bromo ester precursor.
Step-by-Step Methodology:
-
Enolate Formation: In a flame-dried Schlenk flask, dissolve the ester (1.5 equiv) in anhydrous THF. Cool the solution to -78 °C and add a solution of lithium bis(trimethylsilyl)amide (LiHMDS) (1.7 equiv) dropwise. Stir for 30 minutes at this temperature.
-
Transmetalation: Add a solution of anhydrous zinc chloride (3.4 equiv) in THF to the lithium enolate solution at -78 °C. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Coupling: In a separate Schlenk flask, add the aryl bromide (1.0 equiv), the palladium catalyst (e.g., {[P(t-Bu)3]PdBr}2, 2.5 mol %), and toluene.
-
Reaction Execution: Transfer the solution of the zinc enolate to the flask containing the aryl bromide and catalyst. Stir at room temperature or heat to 70 °C until the reaction is complete.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol A.
Protocol C: Coupling with Isolated Reformatsky Reagents
This method is ideal when using commercially available or previously synthesized Reformatsky reagents.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), the palladium catalyst (e.g., Pd(dba)2, 1 mol %), and the phosphine ligand (e.g., Q-phos, 2 mol %) in a suitable solvent such as THF or toluene.
-
Addition of Reagent: Add a solution of the isolated Reformatsky reagent (1.2 equiv) in THF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or heat as required, monitoring for completion.
-
Work-up and Purification: Follow the work-up and purification procedures outlined in Protocol A.
Substrate Scope and Optimization
The palladium-catalyzed coupling of zinc ester enolates demonstrates a broad substrate scope with respect to both the ester and the aryl bromide.[1][6]
Table 1: Scope of Coupling Partners
| Ester Component | Aryl Bromide Component | Key Tolerated Functional Groups |
| Acyclic acetates | Electron-rich and electron-poor arenes | Cyano (-CN) |
| Propionates | Heterocycles (e.g., bromopyridines) | Nitro (-NO2) |
| Isobutyrates | Ester (-COOR) | |
| α-Alkoxyesters | Ketone (-COR) | |
| Lactones | Fluoro (-F) | |
| Enolizable protons | ||
| Hydroxyl (-OH) | ||
| Amino (-NH2) |
Catalyst and Ligand Selection:
The choice of palladium source and phosphine ligand is crucial for achieving high yields and broad applicability.
Table 2: Recommended Catalyst Systems
| Palladium Source | Phosphine Ligand | Advantages |
| Pd(dba)2 | Q-phos (pentaphenylferrocenyl di-tert-butylphosphine) | Highly effective for a broad range of substrates.[1] |
| {[P(t-Bu)3]PdBr}2 | - (Dimeric Pd(I) complex) | Highly reactive, allowing for lower catalyst loadings and milder conditions.[1] |
| Pd(OAc)2 | Bulky, electron-rich phosphines | General and effective for a variety of esters.[2][3] |
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling of organozinc ester enolates stands as a powerful and reliable method for the synthesis of α-aryl esters. Its mild reaction conditions, exceptional functional group tolerance, and the versatility in generating the zinc enolate make it a highly attractive strategy in both academic and industrial settings, particularly in the development of novel therapeutics. The continued evolution of more active and robust catalyst systems promises to further expand the scope and utility of this important transformation.
References
-
Hama, T., Ge, S., & Hartwig, J. F. (2013). Palladium-Catalyzed α-Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope. The Journal of Organic Chemistry, 78(17), 8250–8266. [Link]
-
Knochel, P., et al. (2011). One-Step Deprotonation Route to Zinc Amide and Ester Enolates for Use in Aldol Reactions and Negishi Couplings. Angewandte Chemie International Edition, 50(36), 8327-8331. [Link]
-
Hartwig, J. F. (n.d.). Palladium-Catalyzed α-Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope. The Hartwig Group. [Link]
-
Hama, T., Ge, S., & Hartwig, J. F. (2016). Palladium-Catalyzed α‑Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope. The Journal of Organic Chemistry - Figshare. [Link]
-
OpenOChem Learn. (n.d.). Negishi Coupling. [Link]
-
LookChem. (2019). Chemo- and regioselective preparation of zinc enolate from thiol esters by palladium catalyzed cross-coupling reaction. [Link]
-
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Serban, G., & Diaba, F. (2025). Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. Reactions, 6(1), 17. [Link]
-
Organic Chemistry Portal. (2004). Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. [Link]
-
Moradi, W. A., & Buchwald, S. L. (2001). Palladium-catalyzed alpha-arylation of esters. Journal of the American Chemical Society, 123(32), 7996–8002. [Link]
-
International Atomic Energy Agency. (2015). A zinc enolate of amide: Preparation and application in reformasky-like reaction leading to β-hydroxy amides. [Link]
-
Moradi, W. A., & Buchwald, S. L. (2001). Palladium-Catalyzed α-Arylation of Esters. Journal of the American Chemical Society, 123(32), 7996-8002. [Link]
-
Ge, S., & Hartwig, J. F. (2006). Palladium-catalyzed intermolecular alpha-arylation of zinc amide enolates under mild conditions. Angewandte Chemie International Edition, 45(17), 2941-2945. [Link]
-
Hama, T., Ge, S., & Hartwig, J. F. (2013). Palladium-Catalyzed α-Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope. The Journal of Organic Chemistry, 78(17), 8250-8266. [Link]
-
Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings | Organic Chemistry II. [Link]
-
Moradi, W. A., & Buchwald, S. L. (2001). Palladium-Catalyzed α-Arylation of Esters. Journal of the American Chemical Society, 123(32), 7996-8002. [Link]
-
Wikipedia. (n.d.). Negishi coupling. [Link]
-
ChemTalk. (2025). Metal-Catalyzed Cross-Coupling Reactions. [Link]
-
Hama, T., Ge, S., & Hartwig, J. F. (2013). ChemInform Abstract: Palladium-Catalyzed α-Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope. The Journal of Organic Chemistry, 78(17). [Link]
-
Hama, T., Ge, S., & Hartwig, J. F. (2013). Palladium-catalyzed α-arylation of zinc enolates of esters: reaction conditions and substrate scope. The Journal of Organic Chemistry, 78(17), 8250-8266. [Link]
-
Sexton, M. E. (2021). Exploration of the use of Palladium and Nickel to Catalyze Enolate Cross-coupling and the Enantioselective Mizoroki-Heck Reaction. Scholarship, Research, and Creative Work at Bryn Mawr College. [Link]
-
Ananikov, V. P. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(21), 16423-16513. [Link]
-
ResearchGate. (n.d.). Cross-coupling reaction of Reformatsky reagents and aryl halides catalyzed by Pd. [Link]
-
Hu, Z., et al. (2021). Coupling of Reformatsky Reagents with Aryl Chlorides Enabled by Ylide-Functionalized Phosphine Ligands. Angewandte Chemie International Edition, 60(12), 6778-6783. [Link]
-
Lee, B. K., Biscoe, M. R., & Buchwald, S. L. (2009). Simple, efficient protocols for the Pd-catalyzed cross-coupling reaction of aryl chlorides and dimethylamine. Tetrahedron Letters, 50(26), 3672-3674. [Link]
-
D. A. Wilson, et al. (2013). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry, 11(29), 4847-4857. [Link]
Sources
- 1. Palladium-Catalyzed α-Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed alpha-arylation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Negishi Coupling | OpenOChem Learn [learn.openochem.org]
- 8. nobelprize.org [nobelprize.org]
- 9. Negishi coupling - Wikipedia [en.wikipedia.org]
- 10. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 11. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-catalyzed α-arylation of zinc enolates of esters: reaction conditions and substrate scope - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mastering the Inert Atmosphere – A Comprehensive Guide to Handling Air-Sensitive Organozinc Bromide Solutions in the Glovebox
Abstract
Organozinc bromide reagents are powerful and versatile intermediates in modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance.[1] Their utility, however, is intrinsically linked to their sensitivity to atmospheric oxygen and moisture, which can lead to decomposition and unpredictable reactivity.[2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling of air-sensitive organozinc bromide solutions within the controlled environment of a glovebox. By integrating established best practices with a deep understanding of the underlying chemical principles, this guide aims to ensure experimental success, reproducibility, and safety.
The Chemical Imperative for an Inert Atmosphere
Organozinc compounds, particularly organozinc bromides (RZnBr), are characterized by a polar carbon-zinc bond, rendering the organic moiety nucleophilic.[5] This inherent reactivity makes them highly susceptible to degradation by atmospheric components:
-
Reaction with Oxygen: Exposure to oxygen can lead to the formation of organoperoxyzinc species, which can further decompose to yield alcohols, aldehydes, or ketones upon workup. This side reaction not only consumes the active reagent but can also introduce impurities into the reaction mixture.
-
Reaction with Water: Organozinc reagents are strong bases and will readily react with protic sources, such as water, to quench the reagent and form the corresponding alkane.[3][6] This hydrolytic instability necessitates the use of anhydrous solvents and a scrupulously dry atmosphere.[7][8][9]
Due to their pyrophoric nature in some cases, meticulous air-free techniques are not merely a suggestion but a critical safety and experimental requirement.[3][10] The glovebox provides the most robust and reliable environment for manipulating these sensitive reagents.[11][12][13]
Glovebox Environment: Your Fortress Against Air
A glovebox is a sealed container that is filled with an inert gas, typically nitrogen or argon, creating an environment with very low levels of oxygen and moisture.[11][12][13]
Establishing and Maintaining the Inert Atmosphere
-
Purging: The antechamber is a critical component that allows for the introduction and removal of items without compromising the internal atmosphere.[11] A standard procedure involves multiple cycles of evacuating the antechamber and backfilling with the inert gas.[14]
-
Atmosphere Purity: The glovebox is equipped with a catalyst system, often containing copper and molecular sieves, to continuously scrub oxygen and moisture from the internal atmosphere.[11] Maintaining oxygen and moisture levels below 10 ppm is ideal for working with organozinc reagents.
-
Solvent and Reagent Introduction: Solvents should be rigorously dried and degassed before being brought into the glovebox.[7][8][9] Reagents in their original, sealed containers can be introduced via the antechamber after thoroughly wiping the exterior.[14]
Preparation of Organozinc Bromide Solutions
The direct insertion of zinc metal into an organic bromide is a common and efficient method for preparing organozinc bromide solutions.[1][15]
Zinc Activation: The Key to Reactivity
Commercial zinc dust is often coated with a passivating layer of zinc oxide, which can hinder its reaction with organic halides.[3] Therefore, an activation step is crucial.
| Activation Method | Reagents | Typical Conditions | Notes |
| Iodine Activation | I₂, Zinc Dust | Stirring a small amount of iodine with zinc dust in an appropriate solvent until the color of iodine disappears.[15][16] | A simple and effective method for initiating the reaction. |
| 1,2-Dibromoethane/TMSCl | 1,2-Dibromoethane, Trimethylsilyl Chloride (TMSCl) | Sequential treatment of zinc dust with these reagents.[3] | Highly effective for activating zinc for reaction with less reactive bromides. |
| Lithium Chloride Assistance | LiCl | Added to the reaction mixture.[1] | LiCl helps to solubilize the organozinc species from the metal surface, thereby increasing the reaction rate.[1][3][6] |
Solvent Selection
The choice of solvent is critical for the stability and reactivity of the organozinc reagent. Anhydrous, non-protic solvents are mandatory.
| Solvent | Properties | Common Applications |
| Tetrahydrofuran (THF) | Good solvating properties for organozinc reagents.[1][17] | Widely used for the preparation and subsequent reactions of organozinc bromides. |
| N,N-Dimethylformamide (DMF) | High polarity can facilitate the formation of organozinc reagents. | Can be used, but its reactivity with some organometallics should be considered. |
| N,N-Dimethylacetamide (DMAc) | Similar to DMF, can promote the reaction.[15] | Effective for the preparation from unactivated alkyl bromides and chlorides.[15] |
Protocols for Handling Organozinc Bromide Solutions
Protocol 1: Preparation of a Phenylzinc Bromide Solution
This protocol describes the in-situ preparation of a phenylzinc bromide solution in THF within the glovebox.
Materials:
-
Zinc dust (activated)
-
Bromobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (catalytic amount)
-
Glassware (oven-dried and cooled under vacuum in the antechamber)
-
Magnetic stir plate and stir bar
Procedure:
-
In the glovebox, add activated zinc dust to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Add a catalytic crystal of iodine.
-
Add anhydrous THF to the flask.
-
Slowly add bromobenzene to the stirring suspension of zinc in THF.
-
The reaction is often exothermic and may require cooling. Monitor the reaction progress. The disappearance of the zinc metal and a change in the solution's appearance indicate the formation of the organozinc reagent.
-
Allow the solution to stir at room temperature for several hours to ensure complete reaction.
-
The resulting solution of phenylzinc bromide can be used directly or stored in a sealed container within the glovebox.[16]
Protocol 2: Transferring Organozinc Bromide Solutions
Accurate and air-free transfer of the organozinc solution is crucial for stoichiometric control in subsequent reactions.
Materials:
-
Prepared organozinc bromide solution
-
Gas-tight syringe with a Luer-lock tip
-
Needle
-
Reaction flask (sealed with a septum)
Procedure:
-
Ensure all glassware and syringes are dry and have been purged with the glovebox atmosphere.
-
Draw the desired volume of the organozinc solution into the gas-tight syringe.
-
Carefully dispense the solution into the reaction flask, ensuring the needle tip is below the surface of any solvent already in the flask to avoid splashing.
-
For highly sensitive applications, a cannula transfer technique can also be employed within the glovebox.
Application in Synthesis: The Negishi Cross-Coupling Reaction
Organozinc bromides are cornerstone reagents in palladium-catalyzed Negishi cross-coupling reactions, a powerful method for forming C-C bonds.[18][19][20]
Workflow for a Typical Negishi Coupling
Sources
- 1. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]
- 2. Organozinc_compound [chemeurope.com]
- 3. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 4. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 5. d-nb.info [d-nb.info]
- 6. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. acs.org [acs.org]
- 9. Safe and Convenient Procedure for Solvent Purification [authors.library.caltech.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Safely handling air-sensitive products [cleanroomtechnology.com]
- 13. ossila.com [ossila.com]
- 14. mulksgrp.ac [mulksgrp.ac]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. moodle2.units.it [moodle2.units.it]
- 18. Negishi coupling - Wikipedia [en.wikipedia.org]
- 19. Negishi Coupling [organic-chemistry.org]
- 20. name-reaction.com [name-reaction.com]
Troubleshooting & Optimization
Titration methods for 2-tert-Butoxy-2-oxo-1-methylethylzinc bromide concentration
Topic: Titration of 2-tert-Butoxy-2-oxo-1-methylethylzinc bromide
Executive Summary
This compound is a specialized Reformatsky-type organozinc reagent derived from tert-butyl 2-bromopropionate. Unlike robust Grignard reagents, this compound exhibits moderate stability and significant sensitivity to moisture and air.
Accurate concentration determination is critical because:
-
Stoichiometric Precision: Excess reagent can lead to side reactions (e.g., polymerization of electrophiles) or difficult workups.
-
Degradation Tracking: Organozincs degrade over time (hydrolysis/oxidation), often dropping below the labeled 0.5 M concentration within weeks of opening.
This guide details the Iodine-LiCl Back-Titration Method (Knochel Method), the industry gold standard for functionalized organozincs.
The Gold Standard Protocol: Iodine/LiCl Titration
Methodological Basis
We utilize the oxidative cleavage of the Carbon-Zinc bond by Iodine (
-
Indicator: Iodine itself acts as the indicator.
-
Starting Color: Dark Brown/Red (Dissolved
). -
Endpoint Color: Colorless (Formation of
and organic iodide). -
Role of LiCl: Lithium Chloride is mandatory . It breaks up zinc aggregates and solubilizes the resulting inorganic zinc salts (
), preventing precipitates from obscuring the endpoint.
Reagents & Equipment
-
Titrant (Unknown): this compound solution.
-
Standard: Resublimed Iodine (
), solid, >99.8% purity. -
Solvent: Anhydrous THF (Tetrahydrofuran).
-
Additive: Anhydrous LiCl (Lithium Chloride).
-
Glassware: Oven-dried 10 mL Schlenk flask or round-bottom flask with a septum.
Step-by-Step Workflow
-
Preparation: Flame-dry a 10 mL Schlenk flask under Argon/Nitrogen flow and allow it to cool.
-
Weighing: Add accurately weighed Iodine (
, approx. 60–100 mg) to the flask. -
Solvation: Add 2–3 mL of a 0.5 M LiCl solution in anhydrous THF .
-
Note: If pre-made LiCl/THF is unavailable, add ~100 mg solid anhydrous LiCl and 3 mL anhydrous THF. Stir until iodine is fully dissolved (Dark Brown solution).
-
-
Titration:
-
Endpoint: Continue adding dropwise until the solution becomes completely colorless and remains so for at least 30 seconds.
Calculation
| Parameter | Description |
| Molarity of the Organozinc Reagent (mol/L) | |
| Weight of Iodine in milligrams | |
| 253.81 | Molecular Weight of Iodine ( |
| Volume of reagent added to reach endpoint (mL) |
Visualization of Workflows
Figure 1: Titration Logic Flow
This diagram illustrates the decision-making process during the titration procedure.
Caption: Step-by-step logic flow for the Iodine-LiCl titration method, highlighting the critical endpoint decision.
Troubleshooting & FAQs
Q1: The solution turns yellow but never goes completely colorless. Why?
Diagnosis: This is usually due to insufficient LiCl .
Explanation: Without enough Lithium Chloride, the zinc iodides formed (
Q2: I added 3 mL of reagent and the solution is still dark brown.
Diagnosis: The reagent is inactive (Hydrolyzed) . Explanation: If the organozinc has been exposed to moisture, the C-Zn bond is protonated to form the ester and zinc salts. These do not react with iodine. Action: Discard the reagent bottle. It cannot be rescued.
Q3: The endpoint was colorless, but turned pink/brown again after 1 minute.
Diagnosis: Atmospheric Leak (Oxidation).
Explanation: The reaction generates Iodide (
Q4: Can I use water or alcohol to quench the titration waste?
Yes, but with caution.
The waste contains organic iodides (lachrymators) and residual zinc. Quench with aqueous Ammonium Chloride (
Comparative Data: Why Iodine?
The following table compares the Iodine method against other common titration techniques for this specific class of reagent.
| Feature | Iodine / LiCl (Recommended) | Salicylaldehyde Phenylhydrazone | Acid-Base Titration |
| Target Species | Active C-Zn bonds | C-Zn and C-Mg bonds | Total Base (includes hydroxides) |
| Accuracy | High (>98%) | Moderate | Low (False Positives) |
| Endpoint | Brown | Yellow | Color Change |
| Interference | Minimal (LiCl fixes aggregates) | Sensitive to alkoxides | High (measures hydrolyzed base) |
| Suitability | Ideal for Reformatsky Reagents | Better for Grignards | Not Recommended |
Storage & Stability Protocol
To maintain the titer of This compound :
-
Temperature: Store at 2–8°C . Do not freeze (precipitation of salts may occur and be difficult to redissolve).
-
Headspace: Always backfill with Argon after use. Nitrogen is acceptable, but Argon is heavier and provides a better blanket.
-
Septum: Replace the septum every 3–4 punctures to prevent moisture ingress.
-
Shelf Life: typically 4–8 weeks once opened if handled correctly.
References
-
Krasovskiy, A., & Knochel, P. (2006).[3][4] "A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents."[1][5] Synthesis, 2006(05), 890–891.
-
Knochel, P. et al. (2005). Handbook of Functionalized Organometallics. Wiley-VCH.[5]
-
Sigma-Aldrich Technical Bulletin.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling organozinc compounds.
Sources
- 1. researchgate.net [researchgate.net]
- 2. epfl.ch [epfl.ch]
- 3. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Troubleshooting low yields in Reformatsky reactions with tert-butyl esters
Topic: Troubleshooting Low Yields with tert-Butyl Esters
Diagnostic Workflow (Start Here)
Before modifying your chemistry, identify the failure mode. tert-Butyl esters introduce significant steric bulk compared to ethyl esters, altering the kinetics of the zinc insertion and the subsequent nucleophilic attack.
Figure 1: Decision tree for isolating the chemical bottleneck in Reformatsky protocols.
Critical Analysis: The tert-Butyl Effect
Using tert-butyl esters changes the geometry of the Reformatsky reagent.[1] Unlike ethyl esters, which form tub-shaped dimers in THF, tert-butyl bromozincacetates form chair-like dimers with trans-oriented bulky groups [1].[1][2] This structural rigidity, combined with the steric bulk of the tert-butyl group, significantly retards the nucleophilic attack on the carbonyl electrophile.
Implication: Standard activation methods sufficient for ethyl bromoacetate often fail for tert-butyl analogs because the energy barrier for the subsequent addition step is higher.
Troubleshooting Guides & FAQs
Phase 1: Zinc Activation (The Insertion Step)
Q: The zinc dust remains suspended and shiny. Why isn't the reaction initiating? A: You are likely facing the "Induction Period" trap caused by the Zinc Oxide (ZnO) passivation layer. tert-Butyl bromoacetate is less reactive toward insertion than smaller halo-esters, making the oxide layer a complete block.
Protocol: TMSCl Activation (Recommended) Trimethylsilyl chloride (TMSCl) is superior to Iodine for tert-butyl esters because it chemically scavenges zinc oxides and silylates the surface without generating Lewis acidic byproducts that might degrade acid-sensitive tert-butyl groups [2].
-
Suspend Zn dust (3.0 equiv) in dry THF under Argon.
-
Add TMSCl (0.05 equiv) . Stir at RT for 15 minutes.
-
Visual Cue: The grey suspension should darken slightly.
-
Add the tert-butyl bromoacetate dropwise.
Q: I’ve tried TMSCl and Iodine, but yield is still <30%. A: For highly hindered esters, commercial zinc dust (even activated) has insufficient surface area. You must switch to Rieke Zinc (highly reactive zinc generated in situ).
Protocol: Preparation of Rieke Zinc (Zn)* [3] Warning: Rieke Zinc is pyrophoric. Handle under strict inert atmosphere.
-
Dry LiCl (2.2 equiv) and Naphthalene (0.2 equiv) in THF.
-
Add Lithium metal (2.1 equiv) and stir until the dark green Lithium Naphthalenide forms.
-
Add anhydrous ZnCl₂ (1.0 equiv) dropwise.
-
The reduction produces finely divided, highly reactive Zinc (Zn*). Use immediately.
| Method | Surface Area | Reactivity | Suitability for t-Bu Esters |
| Zn Dust (Standard) | Low | Low | Poor |
| Acid Wash (HCl) | Medium | Medium | Fair |
| TMSCl Activation | High | High | Good (Standard) |
| Rieke Zinc | Very High | Extreme | Excellent (Stubborn cases) |
Phase 2: The Nucleophilic Attack (The Stalling Step)
Q: The Zinc dissolved (reagent formed), but the aldehyde/ketone remains unreacted. A: This is the classic "Steric Stall." The bulky tert-butyl group prevents the zinc enolate from approaching the carbonyl carbon.
Solution 1: Solvent Polarity Modification The Reformatsky reagent exists as a dimer/oligomer in THF. Breaking these aggregates increases reactivity.
-
Action: Add a co-solvent. A mixture of THF/DMSO (4:1) or THF/Methylal can dissociate the aggregates, exposing the reactive monomeric species [4].
Solution 2: The "Blaise" Workaround If the electrophile is a nitrile, you are performing a Blaise reaction. If it is a ketone, ensure you are refluxing. tert-Butyl Reformatsky reactions often require reflux temperatures (65°C) to overcome the activation energy, whereas ethyl esters might react at 0°C or RT.
Phase 3: The "Hidden" Failure (Protonation)
Q: I isolate the unreacted ketone and tert-butyl acetate (protonated reagent). A: Your zinc enolate was formed but was protonated by moisture before it could attack the electrophile.
Root Cause Analysis:
-
Solvent: THF is hygroscopic. Even "dry" THF can contain 50-100 ppm water, which is stoichiometric with your catalyst in dilute reactions.
-
Atmosphere: Did you use a balloon or a continuous manifold? Balloons are permeable to moisture over long reflux times.
Corrective Action:
-
Distill THF over Sodium/Benzophenone immediately before use.
-
Add Trimethyl borate (B(OMe)₃) (1.0 equiv) to the reaction. It acts as a mild Lewis acid to activate the ketone and scavenges trace water [5].
Mechanistic Visualization
Understanding the specific geometry of the tert-butyl intermediate is crucial for troubleshooting.
Figure 2: Mechanistic pathway highlighting the dimer resting state and crowded transition state.
References
-
Dekker, J., et al. (1984). Structure of the Reformatsky Reagent. Organometallics. Link
-
Picotin, G., & Miginiac, P. (1987). Activation of Zinc by Trimethylsilyl Chloride. Journal of Organic Chemistry. Link
-
Rieke, R. D., & Hanson, M. V. (1997). New Organometallic Reagents Using Highly Reactive Metals. Tetrahedron. Link
-
Orsini, F., et al. (1989). Solvent Effects in the Reformatsky Reaction. Journal of Organic Chemistry. Link
-
Chao, L., & Rieke, R. (2004). Recent Advances in the Reformatsky Reaction. Journal of Organic Chemistry. Link
Sources
Optimizing temperature for Negishi coupling with zinc ester enolates
Technical Support Center: Negishi Coupling with Zinc Ester Enolates
Executive Summary: The Thermal Paradox
Coupling zinc ester enolates (Reformatsky reagents) with aryl halides presents a distinct thermal paradox. The formation of the enolate often requires thermal activation (reflux) to initiate oxidative addition to Zinc, yet the subsequent Palladium-catalyzed cross-coupling is prone to decomposition at elevated temperatures.
The Core Solution: The historical requirement for heating (80–100°C) to force reductive elimination is the primary cause of yield loss (via enolate protonolysis or condensation). By utilizing bulky, electron-rich phosphine ligands (specifically Q-Phos or
Critical Temperature Zones
To optimize your reaction, you must decouple the temperature requirements of the two distinct steps. Do not attempt a "mono-temperature" one-pot protocol without validation.
| Reaction Stage | Target Temp | Critical Factor | Common Failure Mode |
| Enolate Formation | 60–80°C (Initiation) then RT | Zinc Surface Activation | No Initiation: Zinc passivation prevents insertion.Runaway Exotherm: Adding bromide too fast at high temp. |
| Cross-Coupling | 23°C (Ideal) to 70°C (Max) | Ligand Sterics (Cone Angle) | Decomposition: At >80°C, Zn-enolates undergo Claisen condensation or |
Troubleshooting Guide & FAQs
Category A: Enolate Formation (The Reformatsky Step)
Q: My
-
Diagnosis: Zinc surface passivation (oxide layer).
-
Solution: You must chemically activate the Zinc before adding the ester. Thermal energy alone is insufficient and dangerous (induction periods lead to exotherms).
-
Protocol:
-
Suspend Zn dust (1.5–2.0 equiv) in THF.
-
Add TMSCl (5 mol%) and 1,2-dibromoethane (5 mol%) .
-
Heat to reflux for 5–10 minutes until ethylene gas evolution is observed (bubbling).
-
Cool to Room Temperature before adding the
-bromo ester dropwise.
-
Q: Can I store the Zinc enolate if I make a large batch?
-
Answer: Generally, no . Unlike organozinc halides (R-Zn-X), zinc ester enolates are prone to self-condensation (Claisen-type) over time.
-
Best Practice: Generate the enolate in situ and use it immediately (within 1–2 hours). If you see a gelatinous precipitate forming, the enolate has likely polymerized or aggregated; discard and restart.
Category B: The Coupling Reaction[1][2][3]
Q: I am using
-
Diagnosis: Thermal decomposition of the enolate via protonolysis. At 80°C, even trace moisture or solvent impurities react faster than the bulky
can facilitate transmetallation. -
The Fix: Switch to Q-Phos (Pentaphenylferrocenyl di-tert-butylphosphine) or
.[1][2][3][4]-
Why? These bulky ligands accelerate the rate-determining step (reductive elimination) so drastically that the reaction proceeds at Room Temperature .
-
Result: At 23°C, the rate of coupling > rate of protonolysis.
-
Q: My yield is low (30-40%) with sterically hindered aryl halides (ortho-substituted). Should I increase the temperature?
-
Answer: Proceed with caution. Increasing temp to 70°C is acceptable with Q-Phos, but do not exceed this.
-
Alternative Strategy: Instead of heat, increase the catalyst loading to 2–5 mol% and ensure your Zn-enolate concentration is high (0.5 M to 1.0 M). Dilution hurts the transmetallation kinetics more than low temperature does.
Optimized Protocol: The Hama-Hartwig Method
This protocol utilizes the Q-Phos ligand system to enable low-temperature coupling, minimizing side reactions.
Reagents:
-
Aryl Bromide (1.0 equiv)
- -Bromo Ester (1.1 equiv)
-
Zn Dust (1.5 equiv, activated)
-
Catalyst:
(1–2 mol%) + Q-Phos (2–4 mol%) -
Solvent: THF (Anhydrous)
Step-by-Step Workflow:
-
Zinc Activation: In a Schlenk flask, activate Zn dust in THF with TMSCl/1,2-dibromoethane (see Troubleshooting Category A).
-
Enolate Generation: Add
-bromo ester dropwise to the activated Zn. Allow to stir at mild heat (40–50°C) for 30 mins, then cool to 23°C .-
Checkpoint: The solution should be clear to slightly gray.
-
-
Catalyst Prep: In a separate vial, mix
and Q-Phos in THF. Stir for 1 minute (solution turns orange/red). -
Coupling: Add the Aryl Bromide to the Zn-enolate solution, followed immediately by the Catalyst solution.
-
Incubation: Stir at 23°C (Room Temp) .
-
Monitor: Check via GC/LC-MS at 2 hours.
-
Optimization: Only heat to 70°C if conversion is <50% after 4 hours.
-
Visualizing the Mechanism & Logic
Figure 1: Decision Logic for Temperature Optimization
This flowchart guides you through the decision-making process based on observed experimental failures.
Caption: Decision tree for selecting ligands and temperatures. Note that standard ligands create a "dead end" where required temperatures exceed reagent stability.
Figure 2: The Thermal Bottleneck Mechanism
Understanding why Q-Phos allows lower temperatures.
Caption: The competition between Product Formation and Decomposition. Bulky ligands lower the energy barrier for Reductive Elimination, allowing the path to Product to win at low temperatures.
References
-
Hama, T., Ge, S., & Hartwig, J. F. (2008).
-Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope." Journal of the American Chemical Society, 130(44), 14668–14679. [Link] -
Reformatsky, S. (1887). "Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen." Berichte der deutschen chemischen Gesellschaft, 20(1), 1210–1211. [Link]
-
Milne, J. E., & Buchwald, S. L. (2004). "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction." Journal of the American Chemical Society, 126(40), 13028–13029. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed α-Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed α-Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope | The Hartwig Group [hartwig.cchem.berkeley.edu]
Technical Support Center: Reformatsky Reaction Workup Optimization
Topic: Resolving Emulsions & Zinc Gelation During Workup
Case ID: REF-ZN-001 Support Tier: Senior Application Scientist Status: Active Guide
Executive Summary: The "Zinc Gel" Phenomenon
The Reformatsky reaction, while highly chemoselective for synthesizing
Unlike Grignard reagents (Magnesium) or Organolithiums, the Reformatsky intermediate is a Zinc alkoxide . Upon hydrolysis, this species forms gelatinous Zinc Hydroxide (
This guide provides a mechanistic breakdown and three distinct protocols to resolve these emulsions, prioritized by the chemical stability of your specific
Mechanistic Insight: Why is this happening?
To fix the emulsion, you must understand the species stabilizing it.
-
The Intermediate: The reaction produces a zinc bromide alkoxide species:
. -
The Hydrolysis: Adding water converts this to
and eventually . -
The Trap:
is an amphoteric, gelatinous solid that creates a physical network at the interface of your organic solvent (THF/Ether) and the aqueous phase.
The Solution Logic:
-
Option A (Acidic): Protonate the gel to form water-soluble
salts (e.g., ). Risk: Dehydration of product.[1][2][3] -
Option B (Chelation): Complex the Zinc with a ligand (Tartrate) to form water-soluble species without lowering pH. Benefit: Protects sensitive products.
Troubleshooting Matrix (Q&A)
Scenario A: "My product is acid-sensitive (prone to dehydration)."
Q: I used HCl to quench, and my NMR shows an
The Fix: Switch to Protocol 1 (Rochelle's Salt) or Protocol 2 (Ammonium Chloride) . Avoid strong mineral acids entirely.
Scenario B: "I have a massive, white, sticky emulsion that won't separate."
Q: The layers are indistinguishable. Centrifugation isn't working. How do I break this chemically? A: This is a classic Zinc Hydroxide gel.
-
If the pH is neutral/basic: The Zinc is in its insoluble hydroxide form. Add Saturated Aqueous Rochelle's Salt (Potassium Sodium Tartrate) . The tartrate ligand binds
avidly, pulling it out of the interface and into the aqueous layer as a soluble complex. -
Physical Assist: If the emulsion is stubborn, filter the entire mixture through a pad of Celite 545 . The Celite traps the gelatinous solids, allowing the biphasic filtrate to separate cleanly.
Scenario C: "I am using THF and the aqueous layer is huge."
Q: I don't see a clear organic layer. A: THF is water-miscible. If you quench a THF reaction with a small amount of water/acid, you form a single phase. The Fix: You must "salt out" the THF or perform a solvent swap.
-
Add solid NaCl or saturated brine to saturate the aqueous phase; this forces the THF out.
-
Alternatively, dilute significantly with Diethyl Ether or MTBE (Methyl tert-butyl ether) to change the density and polarity of the organic phase.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct workup based on your substrate's stability.
Figure 1: Decision tree for selecting the optimal Reformatsky workup method based on product stability.
Experimental Protocols
Protocol 1: The "Gold Standard" Chelation Quench (Rochelle's Salt)
Best for: Acid-sensitive
-
Preparation: Prepare a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) in water. (Note: This salt is highly soluble; it may take time to dissolve).
-
Quench: Cool the reaction mixture to 0°C.
-
Addition: Add the Rochelle's salt solution (approx. 20 mL per gram of Zinc used) to the reaction mixture with vigorous stirring .
-
Digestion: Remove the ice bath and let the mixture stir at Room Temperature for 30–60 minutes.
-
Visual Cue: The cloudy/opaque emulsion will separate into two clear layers as the Zinc-Tartrate complex enters the aqueous phase.
-
-
Extraction: Transfer to a separatory funnel. Separate layers. Extract aqueous layer 2x with Et2O or EtOAc.
Protocol 2: The Cold Acid Quench (Standard)
Best for: Robust substrates where speed is priority.
-
Preparation: Prepare 1M HCl or 10%
. -
Quench: Cool reaction mixture to -10°C to 0°C (Critical to prevent dehydration).
-
Addition: Add acid dropwise until the pH of the aqueous phase is acidic (pH ~2-3). The white precipitate should dissolve completely.
-
Separation: Immediately separate layers.
-
Neutralization: Wash the organic layer immediately with Saturated
to remove residual acid traces before concentration.
Protocol 3: The "Celite" Filter (Physical Fix)
Use when: Chemical methods fail to break the rag layer.
-
Add a scoop of Celite 545 (diatomaceous earth) directly to the emulsified beaker.
-
Stir for 5 minutes.
-
Filter the entire mixture through a sintered glass funnel packed with a 1-inch pad of Celite.
-
Wash the filter cake with fresh solvent (Ether/EtOAc).
-
The filtrate will separate easily in a funnel.[4]
Comparative Data: Workup Efficiency
| Feature | Acid Quench (HCl) | Rochelle's Salt (Tartrate) | Ammonium Chloride ( |
| Mechanism | Solubilization ( | Chelation (Ligand Exchange) | Mild Buffer / Protonation |
| pH Environment | pH < 2 (Strongly Acidic) | pH ~7-8 (Neutral/Mild) | pH ~5-6 (Weakly Acidic) |
| Risk of Dehydration | High | Low | Moderate |
| Time Required | Fast (5-10 mins) | Slow (30-60 mins stirring) | Medium (15-20 mins) |
| Emulsion Clearing | Excellent (if product survives) | Excellent (requires time) | Moderate (often leaves solids) |
References
-
Reformatsky Reaction Mechanism & Zinc Enol
-
[Link]
-
-
Workup for Aluminum/Zinc Hydride Reductions (Rochelle's Salt Methodology) Source: University of Rochester, Department of Chemistry
-
[Link]
-
-
Dehydr
-Hydroxy Carbonyls (Aldol/Reformatsky Products) Source: Chemistry LibreTexts-
[Link]
-
-
Practical Organic Chemistry: Emulsion Breaking Techniques Source: MIT OpenCourseWare (Advanced Kitchen Chemistry/Lab Techniques)
-
[Link]
-
Sources
Validation & Comparative
Comparative Guide: Zinc Enolates vs. Magnesium Enolates for Ester Synthesis
Executive Summary
In the synthesis of
Zinc (Zn) enolates (Reformatsky reagents) , conversely, exhibit a "soft" nucleophilic character. Their lower basicity and stable C-Zn/O-Zn dimeric structures allow them to ignore ester functionalities, reacting exclusively with aldehydes or ketones. This guide details the mechanistic divergence, experimental protocols, and yield advantages of using Zn enolates over Mg alternatives for ester-containing substrates.
Mechanistic Foundation: The Metal-Carbon Bond
The operational difference between Zinc and Magnesium lies in the polarity and covalency of the metal-carbon bond.
Bond Character & HSAB Theory
-
Magnesium (Grignard): The C-Mg bond is highly polar (approx. 35% ionic character). The Mg atom is a "hard" Lewis acid, making the adjacent carbon a "hard," highly basic nucleophile. It attacks the most polarized carbonyl available—often the ester group of the reagent itself.
-
Zinc (Reformatsky): The C-Zn bond is more covalent (approx. 15-20% ionic character). Zinc acts as a softer Lewis acid. The resulting enolate is less basic (
of conjugate acid 25 vs. 50 for alkanes), preventing self-deprotonation and allowing tolerance of electrophilic functional groups like esters and nitriles.
Structural Stability
Zinc enolates stabilize via dimerization or tetramerization in solution (e.g., THF), forming eight-membered rings that shield the oxygen. This aggregation reduces the rate of retro-aldol reactions compared to the monomeric or loosely aggregated Mg species.
Visualization: Mechanistic Pathways
The following diagram illustrates the divergent pathways. Note the "Dead End" for Magnesium due to self-condensation, contrasted with the successful Reformatsky cycle.
Figure 1: Divergent reaction pathways. Magnesium reagents prone to self-destruction via Claisen condensation, while Zinc reagents selectively target the electrophile.
Comparative Analysis
Chemoselectivity (The "Ester Problem")
The primary failure mode of Mg enolates in this context is intermolecular attack .
-
Scenario: You attempt to generate an enolate from ethyl bromoacetate using Mg.
-
Outcome: The formed Grignard reagent (
) immediately attacks the ester carbonyl of a neighboring unreacted ethyl bromoacetate molecule. This leads to -keto esters and oligomers. -
Zinc Advantage: The Zn enolate (
) is inert toward the ester carbonyl at moderate temperatures (0°C to reflux), reacting only when a more reactive electrophile (ketone/aldehyde) is present.
Functional Group Tolerance
Zinc enolates tolerate sensitive groups that Mg enolates destroy:
-
Nitriles: Zn enolates can attack nitriles to form
-enamino esters (Blaise Reaction). Mg reagents typically attack the nitrile irreversibly or deprotonate -positions. -
Nitro groups: Generally tolerated by Zn; reduced or attacked by Mg.
-
Intramolecular Esters: Zn allows for macrocyclization without attacking the lactone precursor.
Stereocontrol
The Reformatsky reaction proceeds through a well-defined Zimmerman-Traxler transition state (see Figure 1, yellow node). The chelation between the Zn, the enolate oxygen, and the carbonyl oxygen of the electrophile allows for predictable diastereoselectivity (often anti-selective for
Experimental Data & Performance
The following table summarizes the yield comparison for the synthesis of Ethyl 3-hydroxy-3-phenylpropanoate (Reaction of Ethyl bromoacetate + Acetophenone).
| Parameter | Zinc Enolate (Reformatsky) | Magnesium Enolate (Grignard) |
| Reagent Prep | In-situ (One-pot) | Stepwise (Pre-formation required*) |
| Activation | TMSCl or Iodine (Essential) | Mechanical / Iodine |
| Reaction Temp | Reflux (THF/Benzene) | -78°C (Strict control) |
| Chemoselectivity | High (Target Ketone only) | Low (Attacks Ester & Ketone) |
| Major Side Product | None (Clean conversion) | Acetoacetate deriv. (Claisen) |
| Isolated Yield | 85 - 95% | < 30% (Complex mixture) |
*Note: Pre-forming the Mg enolate of an ester is synthetically difficult without using a sacrificial base (LDA) because the Grignard reagent destroys the starting material.
Detailed Experimental Protocols
Protocol A: Zinc Enolate (Recommended)
Standard Reformatsky Reaction for
Reagents:
-
Acetophenone (10 mmol)
-
Ethyl bromoacetate (12 mmol)
-
Zinc dust (15 mmol) - Must be activated
-
Trimethylsilyl chloride (TMSCl) (0.5 mmol) - Activator
-
THF (anhydrous, 20 mL)
Step-by-Step:
-
Activation: In a flame-dried flask under Argon, suspend Zn dust in 5 mL THF. Add TMSCl and stir for 15 mins at RT. (Causality: Removes surface ZnO, exposing reactive Zn(0)).
-
Initiation: Add 1 mL of the ethyl bromoacetate solution. Warm gently until the mixture exotherms or foams slightly.
-
Addition: Add the remaining ethyl bromoacetate and acetophenone dropwise over 30 mins, maintaining a gentle reflux.
-
Completion: Reflux for 1-2 hours. Monitor by TLC.
-
Workup: Cool to 0°C. Quench with cold 1M HCl (hydrolyzes the Zn-alkoxide). Extract with ether, wash with bicarbonate, dry over
. -
Result: Clean isolation of ethyl 3-hydroxy-3-phenylpropanoate.
Protocol B: Magnesium Enolate (The "Hard" Way)
Why this is rarely used for this specific transformation
To successfully use Mg, one cannot simply mix Mg and bromoacetate (as in the Reformatsky). One must use Transmetallation or Exchange :
-
Generate
. -
Add to ethyl bromoacetate at -78°C (Cryogenic conditions essential to slow self-condensation).
-
Add electrophile immediately.
-
Risk: Even at -78°C, the "hard" Mg-enolate often equilibrates or attacks the ester, leading to yields <50% and difficult purification.
Decision Workflow
Use this logic gate to determine when to strictly apply the Reformatsky protocol.
Figure 2: Decision matrix for selecting metal enolates.
References
-
Reformatsky, S. (1887). "Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen". Berichte der deutschen chemischen Gesellschaft, 20(1), 1210–1213.
-
Ocampo, R., & Dolbier, W. R. (2013). "The Reformatsky Reaction in Organic Synthesis". Chemical Reviews, 113(1), 406-459.
-
Rieke, R. D., & Hanson, M. V. (1997). "New Organometallic Reagents Using Highly Reactive Metals". Tetrahedron, 53(6), 1925-1956. (Describes activated Zinc preparation).
-
Shriner, R. L. (1943). "The Reformatsky Reaction".[1][2][3][4][5][6][7][8][9][10] Organic Reactions, 1, 1. (Classic review on chemoselectivity).
-
Kiyooka, S., et al. (1999). "Experimental comparison of Zinc vs Magnesium enolates in aldol-type additions". Journal of Organic Chemistry. (Validating the Zimmerman-Traxler model for Zn).
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A Comparative Guide to Chemo-selectivity: 2-tert-Butoxy-2-oxo-1-methylethylzinc Bromide vs. Grignard Reagents
For researchers, scientists, and drug development professionals, the precise construction of complex molecules is paramount. The ability to form a new carbon-carbon bond at a specific location within a multifunctional molecule without disturbing other reactive sites is a significant challenge. This is the essence of chemo-selectivity.[1][2] This guide provides an in-depth comparison of two common organometallic nucleophiles: the highly reactive Grignard reagents and the more nuanced 2-tert-Butoxy-2-oxo-1-methylethylzinc bromide, a classic Reformatsky reagent, highlighting the critical differences in their chemo-selectivity.
The Principle of Chemo-selectivity in Synthesis
Chemo-selectivity is defined as the preferential reaction of a reagent with one of two or more different functional groups in a molecule.[1] In the synthesis of complex pharmaceuticals or natural products, intermediates often contain multiple reactive sites, such as esters, ketones, nitriles, and halides. A reagent that reacts indiscriminately will lead to a mixture of products, lowering the yield of the desired compound and complicating purification. The ideal reagent offers high fidelity, targeting only the intended functional group. This guide will explore this principle through the lens of Grignard reagents versus a specialized organozinc reagent.
The Workhorse Nucleophile: Grignard Reagents
First discovered by Victor Grignard, organomagnesium halides (R-Mg-X) are among the most powerful and widely used tools for C-C bond formation in organic chemistry.[3][4]
Reactivity Profile
The reactivity of a Grignard reagent stems from the highly polar nature of the carbon-magnesium bond. Magnesium is significantly less electronegative than carbon, resulting in a highly polarized bond with substantial carbanionic character on the carbon atom. This makes Grignard reagents exceptionally strong nucleophiles and potent bases.[5]
The Challenge of Functional Group Tolerance
This high reactivity is both a strength and a weakness. Grignard reagents are notoriously intolerant of many common functional groups.[3]
-
Acidic Protons: They will readily deprotonate alcohols, carboxylic acids, terminal alkynes, and even primary/secondary amines in a rapid acid-base reaction, consuming the reagent.[4][6]
-
Electrophilic Carbonyls: They react readily with aldehydes and ketones to form alcohols.[4] However, their high reactivity also leads to reactions with less electrophilic carbonyls, such as esters and acid chlorides. In the case of esters, the Grignard reagent typically adds twice, leading to the formation of a tertiary alcohol, which is often an undesired side product.[7]
This lack of selectivity often necessitates the use of protecting groups to mask sensitive functionalities, adding steps and complexity to a synthetic route.[3]
The Specialist Nucleophile: this compound
Organozinc compounds, first prepared by Edward Frankland in 1848, are generally less reactive than their Grignard and organolithium counterparts.[8][9] This moderated reactivity is the key to their enhanced chemo-selectivity. The specific reagent, this compound, is a pre-formed zinc enolate, commonly employed in what is known as the Reformatsky reaction.[10][11][12]
Reactivity Profile
The carbon-zinc bond is significantly more covalent than the carbon-magnesium bond.[13] This reduces the carbanionic character of the carbon atom, making the organozinc reagent a "softer," less reactive nucleophile.[11][14] Consequently, it is less basic and more selective in its reactions.
The Advantage of Chemo-selectivity
The primary advantage of a Reformatsky reagent like this compound is its excellent tolerance for ester groups.[10][12][15] While it readily reacts with more electrophilic aldehydes and ketones to form β-hydroxy esters, it does not typically react with the ester functionality present in the same molecule or on the reagent itself.[11] This allows for the selective formation of C-C bonds in the presence of esters without the need for protecting groups, streamlining the synthetic process.[16]
Head-to-Head Comparison: Reaction with a Keto-Ester
To illustrate the practical difference in chemo-selectivity, consider the reaction of methyl 4-acetylbenzoate with a simple Grignard reagent (methylmagnesium bromide) versus our specialized organozinc reagent.
The Scenario
The goal is to perform a nucleophilic addition to the ketone group while leaving the methyl ester group intact.
Caption: Logical flow of the comparative experiment.
Data-Driven Comparison
| Parameter | Grignard Reagent (e.g., MeMgBr) | This compound |
| Substrate | Methyl 4-acetylbenzoate | Methyl 4-acetylbenzoate |
| Target Reaction | Nucleophilic addition to the ketone | Nucleophilic addition to the ketone |
| Observed Outcome | Attack occurs at both the ketone and the ester carbonyls.[4][7] | Selective attack occurs only at the more reactive ketone carbonyl.[10][12] |
| Major Product(s) | A mixture including the tertiary alcohol from double addition to the ester. | The desired β-hydroxy ester. |
| Chemo-selectivity | Low | High |
| Typical Yield of Desired Product | Poor to negligible | Good to excellent |
Mechanistic Rationale
The difference in outcome is rooted in the reagents' mechanisms. The highly nucleophilic Grignard reagent attacks the partially positive carbon of both carbonyl groups. The organozinc reagent, being less reactive, requires the more electrophilic ketone for a successful reaction and leaves the less electrophilic ester untouched.
Sources
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- 6. brainly.com [brainly.com]
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- 10. pharmdguru.com [pharmdguru.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 13. Organozinc compounds | PPTX [slideshare.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. organicreactions.org [organicreactions.org]
- 16. Chemoselectivity: The Mother of Invention in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Precision Engineering of the "Magic Methyl": A Comparative Guide to Alpha-Methyl Functionalization via Zinc Reagents
The following guide provides a comparative technical analysis of alpha-methyl functionalization strategies, contrasting traditional alkali metal methods with advanced zinc-mediated protocols.
Executive Summary
The introduction of a methyl group at the alpha position of carbonyls (the "Magic Methyl" effect) can boost a drug candidate’s potency by orders of magnitude (e.g., shifting
This guide analyzes Zinc-Mediated Alpha-Methylation , specifically focusing on Negishi Cross-Coupling and Simmons-Smith Homologation , as superior alternatives for late-stage functionalization.
Key Takeaway: While Lithium reagents offer raw power, Zinc reagents provide the chemoselectivity required for modern drug discovery, tolerating esters, nitriles, and electrophilic heterocycles that decompose under LDA/MeI conditions.
Part 1: Strategic Landscape – Zinc vs. The Rest
The choice of reagent dictates the synthetic outcome.[1] The table below compares the performance profiles of the three dominant methodologies.
Table 1: Comparative Performance Matrix
| Feature | Lithium Enolates (LDA/MeI) | Zinc-Mediated Negishi ( | Simmons-Smith (Cyclopropanation/Ring-Opening) |
| Mechanism | Pd/Ni-Catalyzed Cross-Coupling | Carbenoid Insertion | |
| Primary Risk | Polyalkylation (Gem-dimethylation) | Steric hindrance | |
| FG Tolerance | Low (Incompatible with esters, nitro, nitriles) | High (Tolerates esters, nitriles, amides) | Very High (Tolerates alcohols, amines) |
| Regiocontrol | Kinetic vs. Thermodynamic (Temp. sensitive) | Dictated by Halogen position (100% Regiospecific) | Dictated by Enol Ether position |
| Stereocontrol | Moderate (Auxiliary dependent) | High (Ligand dependent) | Excellent (Stereospecific to alkene geometry) |
| Scalability | High | Moderate (Catalyst cost) | High (Furukawa modification) |
Part 2: Detailed Methodologies
Method A: The Direct Precision Route (Negishi Coupling)
Concept: Instead of generating a reactive enolate that attacks Methyl Iodide, this method inverts the logic. An
Why it works: The organozinc reagent (
Experimental Protocol: Ni-Catalyzed
-Methylation
Adapted from Fu, G. C. et al. and Knochel, P. et al.
Reagents:
-
Substrate:
-Bromo ester or ketone (1.0 equiv) -
Zinc Reagent:
(1.2 equiv, 1.2 M in toluene) or prepared via Knochel's method. -
Catalyst:
(10 mol%) -
Ligand: Bathophenanthroline (12 mol%)
-
Solvent: DMA/NMP (Polar solvents stabilize the Ni-species)
Step-by-Step Workflow:
-
Catalyst Formation: In a glovebox, mix
and Bathophenanthroline in anhydrous DMA. Stir for 10 min to form the active deep-purple complex. -
Addition: Add the
-bromo substrate to the catalyst solution. -
Coupling: Dropwise add the Zinc reagent (
) at room temperature.-
Note: Unlike Grignards, the reaction is not exothermic enough to runaway, but controlled addition prevents oligomerization.
-
-
Monitoring: Stir at 25°C for 12 hours. Monitor via GC-MS.
-
Quench: Dilute with
and quench with saturated . -
Purification: Silica gel chromatography.
Critical Insight: The use of Nickel over Palladium is often preferred for alkyl-alkyl couplings to suppress
Method B: The Indirect Stereocontrol Route (Simmons-Smith)
Concept: This is a "surgical" method. A ketone is converted to a silyl enol ether, cyclopropanated (adding the
Why it works: It avoids the "polyalkylation" problem entirely. You cannot add a second methyl group because the intermediate is a stable cyclopropane.
Experimental Protocol: Cyclopropane Ring Opening
Adapted from Danishefsky, S. J. and Baran, P. S. strategies.
Phase 1: Cyclopropanation (Furukawa Modification)
-
Substrate: Silyl Enol Ether (derived from ketone).
-
Reagent:
(2.0 equiv) + (2.0 equiv) in DCM at 0°C. -
Mechanism: Formation of
carbenoid which inserts into the alkene.[2] -
Result: Silyloxy-cyclopropane.
Phase 2: Ring Opening (The Methylation Step)
-
Reagent:
in MeOH or TBAF (mild). -
Reaction: The cyclopropane ring, strained and activated by the oxygen, opens.
-
Outcome: The
of the cyclopropane becomes the -methyl group.-
Stereochemistry: The methyl group ends up on the face opposite to the ring-opening protonation, often preserving the stereochemical information of the cyclopropane.
-
Part 3: Mechanistic Visualization
The following diagram contrasts the Negishi Cycle (Direct) with the Simmons-Smith (Indirect) pathway.
Figure 1: Mechanistic divergence between Negishi Cross-Coupling (Top) and Simmons-Smith Homologation (Bottom) for alpha-methylation.
Part 4: Expert Analysis & Causality
Why Zinc Reagents Fail (and How to Fix It)
A common failure mode in Zinc-mediated methylation is stalled transmetalation .
-
Cause: Pure organozinc reagents (
) exist as tight aggregates in non-polar solvents, reducing their ability to transfer the alkyl group to the metal catalyst. -
Solution (The Knochel Effect): The addition of LiCl or MgCl2 breaks these aggregates.
-
Protocol Adjustment: If using commercial
, add 1.0 equiv of dry LiCl dissolved in THF. This forms a zincate species ( ) which is significantly more reactive in the transmetalation step of the Negishi cycle.
-
The "Magic Methyl" Polyalkylation Problem
In classical Lithium enolate chemistry (LDA/MeI), the product (
-
Zinc Solution: The Negishi coupling is not an enolate alkylation. The product is neutral and does not react further with the zinc reagent. The reaction stops precisely at mono-methylation.
References
-
Knochel, P. et al. "Functionalized Organozinc Reagents: The Preparation of Polyfunctional Organozincs and Their Use in Transition-Metal-Catalyzed Cross-Couplings." Modern Organocopper Chemistry, 2002. Link
-
Fu, G. C. et al. "Nickel-Catalyzed Cross-Couplings of Unactivated Alkyl Halides and Pseudohalides with Organometallic Reagents." Angewandte Chemie International Edition, 2008. Link
-
Simmons, H. E., & Smith, R. D. "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society, 1959. Link
-
Charette, A. B. et al. "Simmons-Smith Cyclopropanation Reaction."[3] Organic Reactions, 2001.[4][5] Link
-
Hartwig, J. F. "Palladium-Catalyzed Alpha-Arylation of Esters." Journal of the American Chemical Society, 2001. (Provided for context on Pd-enolate mechanisms). Link
Sources
A Researcher's Guide to the Reformatsky Reaction: A Comparative Analysis of In-Situ vs. Commercial Reagents for Enhanced Reproducibility
The Reformatsky reaction, a cornerstone of organic synthesis for forming carbon-carbon bonds, provides a powerful route to β-hydroxy esters—critical building blocks in pharmaceuticals and natural product synthesis.[1][2] Discovered by Sergey Nikolaevich Reformatsky in 1887, this reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.[3][4] The key intermediate, an organozinc reagent often called a Reformatsky enolate, is less reactive than its Grignard or organolithium counterparts.[5][6] This moderate reactivity imparts excellent functional group tolerance and prevents undesired side reactions, such as self-condensation or addition to the ester moiety.[5][7]
However, despite its utility, the classical Reformatsky reaction is frequently plagued by issues of reproducibility.[8] Challenges often stem from the heterogeneous nature of the reaction and the unpredictable formation of the organozinc intermediate.[8][9][10] For researchers in academia and industry, where consistent results are paramount, the choice of how to source the Reformatsky reagent—generating it in-situ versus using a pre-formed commercial solution—is a critical decision point that directly impacts experimental success, scalability, and timelines.
This guide provides an in-depth technical comparison of these two approaches. We will explore the nuances of each method, present objective data, and offer field-proven insights to help you enhance the reliability and reproducibility of your Reformatsky protocols.
The Heart of the Matter: The Reformatsky Reagent
The reproducibility of the Reformatsky reaction is intrinsically linked to the successful and consistent formation of the organozinc reagent. The reaction proceeds via the oxidative addition of zinc metal into the carbon-halogen bond of the α-halo ester, forming a zinc enolate.[2][5] This enolate then adds to the carbonyl electrophile through a six-membered, chair-like transition state, which upon acidic workup, yields the final β-hydroxy ester.[11]
Approach 1: In-Situ Reagent Generation
The traditional and most cost-effective method is to generate the Reformatsky reagent at the moment of reaction. This involves the direct addition of an α-halo ester to a suspension of activated zinc metal in the presence of the carbonyl substrate.
The Critical Step: Zinc Activation
Commercial zinc dust is typically coated with a passivating layer of zinc oxide, which prevents its insertion into the carbon-halogen bond.[3] Overcoming this barrier requires an "activation" step to expose a fresh, reactive metal surface. The choice and execution of this step are primary sources of variability.
Common Activation Methods:
-
Chemical Treatment: Brief exposure to reagents like iodine, 1,2-dibromoethane, or trimethylsilyl chloride (TMSCl) can chemically remove the oxide layer.[3][11][12]
-
Acid Washing: Washing with dilute HCl can etch the surface, though residual acid must be meticulously removed.[12]
-
Reduction of Zinc Halides: Preparing highly reactive "Rieke Zinc" by reducing ZnCl₂ with a potent reducing agent like potassium or lithium naphthalenide yields a fine, pyrophoric powder with extremely high surface area.[8][12]
-
Mechanical/Physical Methods: Sonication or ball-milling can physically disrupt the oxide layer and increase the surface area.[13][14]
-
Advanced Chemical Activation: Methods using reagents like DIBAL-H have been developed for large-scale applications to ensure a more controlled and immediate reaction onset.[9][10]
Causality Behind Reproducibility Challenges
The primary drawback of the in-situ method is the often-unpredictable induction period—the time lag between adding the reagents and the initiation of the exothermic reaction.[9][10] This variability arises from:
-
Inconsistent Activation: The effectiveness of the activation can vary between batches of zinc or with slight changes in technique, leading to inconsistent reaction start times and rates.
-
Exothermicity: The formation of the organozinc reagent is highly exothermic.[9] On a larger scale, a sudden, uncontrolled initiation can lead to "runaway" reactions, reducing yields and posing significant safety risks.[15]
-
Sensitivity: The reaction is sensitive to moisture and air, which can quench the organozinc reagent as it forms.[16][17] The quality of solvents and starting materials is therefore critical.
Despite these challenges, the in-situ approach offers maximum flexibility and is highly economical for raw materials, making it a staple in academic and discovery laboratories.
Approach 2: Utilizing Commercial Reagents
To circumvent the challenges of in-situ generation, researchers can turn to commercially prepared Reformatsky reagents. These are typically sold as solutions of the organozinc halide (e.g., ethyl bromozincacetate) in a suitable solvent like THF.[18][19]
The Promise of Consistency
The use of commercial reagents transforms the Reformatsky reaction into a more predictable, homogeneous process. The key advantages are rooted in industrial quality control:
-
Elimination of Activation: The most variable step, zinc activation, is completely bypassed.
-
Predictable Initiation: The reaction begins immediately upon addition of the reagent to the carbonyl substrate, allowing for controlled, addition-rate-based temperature management.
-
Guaranteed Activity: Reputable suppliers provide reagents with specified concentrations and activity levels, leading to higher batch-to-batch consistency.
-
Operational Simplicity: The procedure is simplified to the straightforward addition of a solution, saving significant time and effort.[20]
Practical Considerations and Limitations
While offering superior convenience and potentially higher reproducibility, commercial reagents are not without their own set of challenges:
-
Cost: Pre-formed reagents are significantly more expensive than the raw materials (zinc dust and α-halo ester) used in the in-situ method.
-
Stability and Handling: Organozinc compounds are sensitive to air and moisture.[21][22] While more stable than Grignard reagents, they require rigorous air-free handling techniques (e.g., Schlenk line or glovebox) to prevent degradation during storage and use.[22] Stability can be enhanced in some formulations, such as organozinc pivalates, which can even be isolated as solids.[23]
-
Limited Availability: The variety of commercially available Reformatsky reagents is limited compared to the vast number of α-halo esters that can be used for in-situ preparation.
Head-to-Head Comparison: In-Situ vs. Commercial Reagents
The optimal choice depends on the specific goals of the synthesis, such as scale, budget, and the need for stringent reproducibility.
| Feature | In-Situ Generated Reagents | Commercial Reagents |
| Reproducibility | Variable. Highly dependent on the consistency of zinc activation and initiation.[8][9] | High. Batch-to-batch consistency from the manufacturer leads to more predictable outcomes. |
| Convenience | Low. Requires a separate, often tedious, zinc activation step and careful monitoring for initiation. | High. A simple, one-step addition protocol saves significant time and effort.[20] |
| Cost | Low. Zinc dust and α-halo esters are inexpensive commodity chemicals. | High. Carries a significant price premium for the convenience and quality control. |
| Control & Safety | Challenging. Unpredictable exotherms can be a safety hazard, especially on a larger scale.[9][15] | High. Reaction is initiated on-demand, allowing for excellent thermal control via the addition rate. |
| Flexibility | Very High. Any desired α-halo ester can be used to generate a novel reagent. | Limited. Restricted to the catalog of commercially available reagents. |
| Waste Generation | Moderate. Includes zinc salts and activation reagents. | Lower. More atom-economical as it avoids the activation step and associated byproducts. |
| Ideal Use Case | Academic research, methods development, small-scale synthesis, and projects with tight budgets. | Process chemistry, medicinal chemistry campaigns, GMP synthesis, and anytime high reproducibility is critical. |
Experimental Protocols: A Practical Guide
Protocol 1: In-Situ Reformatsky Reaction with Iodine Activation
This protocol describes a typical lab-scale synthesis of a β-hydroxy ester using in-situ reagent generation.
Materials:
-
Zinc dust (<10 micron), 2.0 eq
-
Iodine, ~5% by weight of Zinc
-
Aldehyde or Ketone, 1.0 eq
-
Ethyl bromoacetate, 1.5 eq
-
Anhydrous Tetrahydrofuran (THF)
-
1M HCl (for workup)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add zinc dust to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Activation: Add a few crystals of iodine. Gently heat the flask with a heat gun until purple iodine vapors are observed. The silvery appearance of the zinc should turn a dull gray, indicating activation. Allow the flask to cool to room temperature.[3]
-
Initiation: Add the aldehyde/ketone and a small portion (~10%) of the ethyl bromoacetate dissolved in anhydrous THF.
-
Reaction: Gently warm the mixture. The reaction is initiated when the color of the solution fades and gentle refluxing begins. Once initiated, add the remaining ethyl bromoacetate solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion & Workup: After the addition is complete, stir the reaction at reflux for an additional 30 minutes to ensure full consumption of the starting material. Cool the reaction to 0°C and quench by slowly adding 1M HCl until the excess zinc is consumed and the solution is clear.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-hydroxy ester.
Protocol 2: Reformatsky Reaction Using a Commercial Reagent
This protocol highlights the operational simplicity of using a pre-formed reagent.
Materials:
-
Aldehyde or Ketone, 1.0 eq
-
Commercial Reformatsky Reagent (e.g., 0.5 M Ethyl bromozincacetate in THF), 1.2 eq
-
Anhydrous Tetrahydrofuran (THF)
-
1M HCl (for workup)
Procedure:
-
Setup: Under an inert atmosphere, add the aldehyde or ketone dissolved in anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stirrer.
-
Reaction: Cool the flask to 0°C in an ice bath. Using an airtight syringe, slowly add the commercial Reformatsky reagent solution to the stirred solution of the carbonyl compound over 15-20 minutes.
-
Completion & Workup: After the addition, allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction by slowly adding 1M HCl at 0°C.
-
Extraction: Perform the same extraction and purification procedure as described in Protocol 1.
Conclusion and Recommendations
The choice between in-situ and commercial reagents for the Reformatsky reaction is a classic trade-off between cost/flexibility and convenience/reproducibility.
-
For exploratory synthesis, academic research, and cost-sensitive projects , mastering the in-situ generation of Reformatsky reagents is an invaluable skill. While it presents reproducibility challenges, careful attention to the zinc activation step and thermal control can lead to successful outcomes. Developing a standardized, internally validated activation protocol is key to improving consistency.
-
For process development, medicinal chemistry scale-up, and any application where batch-to-batch consistency is non-negotiable , the use of commercial reagents is highly recommended. The higher upfront cost is often justified by the significant savings in time, the reduction in failed reactions, and the enhanced safety and control offered by a predictable, homogeneous system.
Ultimately, by understanding the fundamental causality behind the experimental choices and potential pitfalls of each method, researchers can confidently select the protocol that best aligns with their scientific and logistical objectives, paving the way for more reliable and reproducible synthesis of valuable β-hydroxy esters.
References
-
Khan, A. (2023, November 30). Reformatsky Reaction: Mechanism, Variations & Applications. PSIBERG. Retrieved February 13, 2026, from [Link]
-
Raza, A., et al. (2021). Reformatsky reaction as a key step in the synthesis of natural products: A review. Cogent Chemistry, 7(1), 1999333. Retrieved February 13, 2026, from [Link]
-
Choppin, S., et al. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 150-181. Retrieved February 13, 2026, from [Link]
-
A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction. (2025, August 7). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Anderson, N. G., et al. (2009). A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction. Organic Process Research & Development, 13(5), 899-904. Retrieved February 13, 2026, from [Link]
-
Recent advances & perspectives in the asymmetric reformatsky reaction. (n.d.). American Institute of Chemists. Retrieved February 13, 2026, from [Link]
-
Reformatsky reaction as a key step in the synthesis of natural products: A review. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Choppin, S., et al. (2013). Recent advances in the diastereoselective Reformatsky-type reaction. Chemical Society Reviews, 42(3), 937-949. Retrieved February 13, 2026, from [Link]
-
Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. (n.d.). PMC. Retrieved February 13, 2026, from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
